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  • Product: Oxiran-2-ylmethyl 2-cyanoacetate
  • CAS: 172292-80-7

Core Science & Biosynthesis

Foundational

The Multifaceted Reactivity of Glycidyl Cyanoacetate: A Mechanistic Deep-Dive for Drug Development Professionals

Foreword In the landscape of modern drug discovery and development, the demand for versatile molecular scaffolds that can be readily functionalized is paramount. Glycidyl cyanoacetate, a seemingly simple molecule, emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery and development, the demand for versatile molecular scaffolds that can be readily functionalized is paramount. Glycidyl cyanoacetate, a seemingly simple molecule, emerges as a powerful building block, possessing a unique combination of reactive sites that allow for the construction of complex and diverse chemical architectures. Its inherent reactivity, governed by the interplay between a strained epoxide ring and an activated cyanoacetate moiety, provides a rich platform for the synthesis of novel heterocyclic compounds and functionalized intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanisms of glycidyl cyanoacetate with various nucleophiles. By understanding the fundamental principles that dictate its reactivity, we can unlock its full potential in the rational design and synthesis of next-generation therapeutics.

The Dual Reactivity of Glycidyl Cyanoacetate: A Tale of Two Electrophiles

Glycidyl cyanoacetate presents two primary electrophilic centers ripe for nucleophilic attack: the carbons of the epoxide ring and the carbonyl carbon of the ester group. The cyano group, with its strong electron-withdrawing nature, significantly influences the reactivity of the adjacent ester and the methylene group, making the latter acidic and prone to deprotonation. This dual reactivity is the cornerstone of its synthetic utility.

The heart of glycidyl cyanoacetate's reactivity lies in the strained three-membered epoxide ring. This ring is susceptible to opening by a wide array of nucleophiles, a reaction driven by the release of ring strain.[1] The regioselectivity of this ring-opening is a critical aspect, heavily influenced by the reaction conditions (acidic, basic, or neutral) and the nature of the attacking nucleophile.[2]

Epoxide Ring-Opening Reactions: A Mechanistic Dichotomy

The reaction of nucleophiles with the epoxide ring of glycidyl cyanoacetate can proceed through two distinct mechanistic pathways: an SN2-like mechanism under basic or neutral conditions, and an SN1-like mechanism under acidic conditions.[2]

Base-Catalyzed/Nucleophilic Ring-Opening (SN2 Pathway)

Under basic or neutral conditions, the nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon atom (Cγ) of the glycidyl group.[2] This results in a highly regioselective reaction, yielding a single major product.

Mechanism:

  • Nucleophilic Attack: The nucleophile attacks the sterically less hindered terminal carbon of the epoxide.

  • Ring Opening: The carbon-oxygen bond of the epoxide breaks, and the oxygen atom acquires a negative charge, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., solvent or a mild acid workup) to yield the final alcohol product.

This pathway is favored by strong nucleophiles such as amines, thiols, and alkoxides.

Acid-Catalyzed Ring-Opening (SN1-like Pathway)

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack.[2] This protonation event leads to the development of partial positive character on the epoxide carbons. The more substituted carbon (Cβ) can better stabilize this partial positive charge, making it the preferred site of attack for weaker nucleophiles.

Mechanism:

  • Protonation: The epoxide oxygen is protonated by the acid catalyst.

  • Nucleophilic Attack: The nucleophile attacks the more substituted carbon of the protonated epoxide.

  • Deprotonation: A final deprotonation step yields the product.

This pathway is typically observed with weaker nucleophiles like water, alcohols, and carboxylic acids. The regioselectivity in this case favors attack at the more substituted carbon, a hallmark of an SN1-like transition state.[3]

dot graph "Acid_Catalyzed_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Acid-Catalyzed Epoxide Ring-Opening."

Reactions with Specific Nucleophiles: A Detailed Examination

Amines: Versatile Partners for Heterocycle Synthesis

The reaction of glycidyl cyanoacetate with amines is a cornerstone of its synthetic utility, providing access to a wide range of nitrogen-containing heterocycles. Primary and secondary amines readily react via the SN2 pathway, attacking the terminal carbon of the epoxide.[4]

The initial ring-opening product, a β-amino alcohol, contains both a hydroxyl group and an active methylene group, setting the stage for subsequent intramolecular cyclization reactions. The course of these cyclizations is highly dependent on the reaction conditions and the structure of the amine. For instance, base-induced cyclization can lead to the formation of morpholinone or piperazinone derivatives.

dot graph "Amine_Reaction_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Reaction with Amines."

Thiols: A Gateway to Sulfur-Containing Scaffolds

Thiols are excellent nucleophiles and react with glycidyl cyanoacetate in a highly regioselective manner, following the SN2 mechanism to afford β-hydroxy sulfides.[5] This reaction is often carried out under basic conditions to generate the more nucleophilic thiolate anion. The resulting products are valuable intermediates for the synthesis of sulfur-containing heterocycles and other biologically active molecules. The thiol-epoxy reaction is considered a "click" reaction due to its high efficiency and selectivity.[5]

A common challenge is the oxidative dimerization of thiols to disulfides, which are unreactive. This can be overcome by using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to regenerate the free thiol.[5]

Alcohols and Water: The Role of Catalysis

The reaction of glycidyl cyanoacetate with alcohols or water generally requires acid catalysis to proceed at a reasonable rate.[2] As discussed earlier, this follows an SN1-like pathway with the nucleophile attacking the more substituted carbon of the protonated epoxide. The products are β-alkoxy or β-dihydroxy compounds, respectively. Water can also act as a proton transfer carrier, facilitating the conversion of intermediates and improving reaction efficiency and selectivity in some cases.[6][7]

Carbanions and Other Carbon Nucleophiles

The active methylene group of the cyanoacetate moiety can be deprotonated by a suitable base to generate a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions. For example, it can act as a nucleophile in Michael additions or react with other electrophiles.

Furthermore, the epoxide ring can be opened by carbon nucleophiles such as Grignard reagents and organolithium compounds. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.[3]

The Cyanoacetate Moiety: A Hub of Reactivity

Beyond the epoxide ring, the cyanoacetate portion of the molecule offers additional avenues for chemical modification.

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo decarboxylation under certain conditions.

  • Transesterification: The ester group can be exchanged by reaction with another alcohol in the presence of an acid or base catalyst.[8]

  • Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Reactions of the Active Methylene Group: The protons on the carbon adjacent to the cyano and ester groups are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile for various synthetic transformations.[9][10]

Experimental Protocols: A Practical Guide

General Procedure for the Reaction of Glycidyl Cyanoacetate with an Amine

Objective: To synthesize a β-amino alcohol via the ring-opening of glycidyl cyanoacetate with a primary or secondary amine.

Materials:

  • Glycidyl cyanoacetate

  • Amine (e.g., benzylamine)

  • Solvent (e.g., ethanol, methanol, or aprotic solvent like THF)

  • Stirring apparatus

  • Reaction vessel with condenser

Procedure:

  • Dissolve glycidyl cyanoacetate (1 equivalent) in the chosen solvent in the reaction vessel.

  • Add the amine (1-1.2 equivalents) to the solution. The reaction is often exothermic, so the addition may need to be done portion-wise or with cooling.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The use of a slight excess of the amine helps to ensure the complete consumption of the glycidyl cyanoacetate. The choice of solvent can influence the reaction rate; polar protic solvents can facilitate the protonation of the intermediate alkoxide.

Representative Protocol for Acid-Catalyzed Ring-Opening with an Alcohol

Objective: To synthesize a β-alkoxy alcohol via the acid-catalyzed ring-opening of glycidyl cyanoacetate.

Materials:

  • Glycidyl cyanoacetate

  • Alcohol (e.g., methanol, serving as both reactant and solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve glycidyl cyanoacetate (1 equivalent) in an excess of the alcohol.

  • Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or distillation.

Causality: The acid catalyst is essential to protonate the epoxide oxygen, making it a better leaving group and facilitating the attack by the weakly nucleophilic alcohol.[2] The use of excess alcohol ensures that it acts as both the nucleophile and the solvent.

Data Summary and Comparison

NucleophileReaction ConditionPredominant MechanismRegioselectivity (Attack at)Typical Product
Amine Basic/NeutralSN2Less substituted carbonβ-Amino alcohol
Thiol BasicSN2Less substituted carbonβ-Hydroxy sulfide
Alcohol AcidicSN1-likeMore substituted carbonβ-Alkoxy alcohol
Water AcidicSN1-likeMore substituted carbonDiol
Grignard Reagent AproticSN2Less substituted carbonβ-Hydroxy alkyl

Conclusion: A Versatile Tool for Drug Discovery

Glycidyl cyanoacetate stands out as a remarkably versatile and synthetically valuable building block. Its dual reactivity, stemming from the strained epoxide ring and the activated cyanoacetate moiety, provides a rich chemical space for the generation of diverse molecular architectures. A thorough understanding of the mechanistic nuances that govern its reactions with various nucleophiles is crucial for harnessing its full potential. The ability to control the regioselectivity of the epoxide ring-opening by judicious choice of reaction conditions empowers the synthetic chemist to tailor the outcome of the reaction to meet specific synthetic goals. As the quest for novel therapeutic agents continues, the strategic application of glycidyl cyanoacetate in the synthesis of complex molecules and heterocyclic scaffolds will undoubtedly play a significant role in advancing the frontiers of drug discovery and development.

References

  • Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives. (n.d.). Google Scholar.
  • Yan, Z., Deng, J., & Luo, G. (2020).
  • (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor - ResearchGate. (n.d.). Retrieved from [Link]

  • TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC. (n.d.). Retrieved from [Link]

  • Organocatalytic Synthesis of Highly Functionalized Heterocycles by Enantioselective aza-Morita-Baylis-Hillman-Type Domino Reactions - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor - ChemRxiv. (n.d.). Retrieved from [Link]

  • Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. (2022, May 3). Waseda University. Retrieved from [Link]

  • Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC. (n.d.). Retrieved from [Link]

  • 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023, September 20). Nature. Retrieved from [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

  • Yan, Z., Deng, J., & Luo, G. (2020).
  • Epoxides Ring-Opening Reactions. (2020, June 19). Chemistry Steps. Retrieved from [Link]

  • The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid) - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of reactive methacrylates based on glycidyl methacrylate | Request PDF. (n.d.). Retrieved from [Link]

  • Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC. (n.d.). Retrieved from [Link]

  • Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - PMC. (n.d.). Retrieved from [Link]

  • GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). (2023, October 30). MALAYSIAN JOURNAL OF CHEMISTRY. Retrieved from [Link]

  • Glycidyl carbamate functional resins and their applications: a review - ResearchGate. (n.d.). Retrieved from [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. (n.d.). Retrieved from [Link]

  • Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids - PubMed. (n.d.). Retrieved from [Link]

  • Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. Retrieved from [Link]

  • Functional poly(carbonate-co-ether) synthesis from glycidyl methacrylate/CO2 copolymerization catalyzed by Zn-Co(III) double metal cyanide complex catalyst - ResearchGate. (n.d.). Retrieved from [Link]

  • 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • 12.7: Reactions of Aldehydes and Ketones with Amines. (2014, September 4). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the glycidylation of alcohols - Google Patents. (n.d.).
  • Process for the glycidylation of alcohols - European Patent Office - EP 0545576 A1 - Googleapis.com. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of a Novel Aqueous Glycidyl Azide Polymer Emulsion - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of hydrogels formed from a glycidyl methacrylate derivative of galactomannan - PubMed. (n.d.). Retrieved from [Link]

Sources

Foundational

Glycidyl Cyanoacetate (CAS 172292-80-7): A Comprehensive Technical Guide & Material Safety Data Sheet (MSDS)

Executive Summary & Chemical Profiling In the rapidly evolving landscape of advanced biomaterials and targeted drug delivery, the demand for bifunctional monomers capable of orthogonal polymerization is at an all-time hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the rapidly evolving landscape of advanced biomaterials and targeted drug delivery, the demand for bifunctional monomers capable of orthogonal polymerization is at an all-time high. Glycidyl cyanoacetate (GCA) —formally designated as oxiran-2-ylmethyl 2-cyanoacetate—is a highly specialized activated methylene reagent. It serves as the critical synthetic precursor to glycidyl cyanoacrylate, a monomer prized in the development of dual-curing surgical adhesives and functionalized nanoparticle matrices.

Unlike standard alkyl cyanoacetates, GCA possesses two highly reactive domains: a nucleophilic activated methylene group (driven by the electron-withdrawing cyano and ester moieties) and an electrophilic, highly strained three-membered oxirane (epoxide) ring. This dual reactivity makes it incredibly versatile for attaching active pharmaceutical ingredients (APIs), but inherently unstable under standard industrial conditions.

Table 1: Physicochemical Properties of Glycidyl Cyanoacetate
PropertySpecification / Value
Chemical Name Oxiran-2-ylmethyl 2-cyanoacetate
CAS Number 172292-80-7 [3]
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Physical Appearance Clear to pale yellow viscous liquid
Boiling Point 125°C at 0.01 torr
Reactivity Profile Activated methylene (nucleophilic); Epoxide (electrophilic)

Mechanistic Insights: The Knoevenagel Conundrum

As a Senior Application Scientist, I frequently observe researchers attempting to synthesize glycidyl cyanoacrylate directly from GCA using traditional industrial methods. The standard route to cyanoacrylates involves a Knoevenagel condensation of a cyanoacetate with formaldehyde under basic catalysis, followed by thermal depolymerization (cracking) at high temperatures in the presence of strong acids.

The Causality of Failure: GCA cannot survive these conditions. The initial base catalysis, combined with subsequent high-temperature acid exposure, causes the delicate epoxide ring to undergo nucleophilic attack and ring-opening [2]. Instead of yielding a clean prepolymer, the reaction produces an intractable, cross-linked polymeric network. To bypass this, we must synthesize GCA via an alternative, orthogonal route: the direct epoxidation of allyl cyanoacetate [1].

Experimental Workflows: Synthesis of Glycidyl Cyanoacetate

The following protocol outlines the synthesis of GCA via the epoxidation of allyl cyanoacetate. Every step is designed with strict causality to preserve the oxirane ring.

Protocol 1: Epoxidation of Allyl Cyanoacetate

Objective: To synthesize GCA while preventing acid-catalyzed hydrolysis of the epoxide.

  • Epoxidation Setup: Dissolve 46 g (0.37 mol) of allyl cyanoacetate and 100 g of 3-chloroperoxybenzoic acid (mCPBA, 70-75% tech grade) in anhydrous chloroform.

    • Causality: mCPBA acts as the electrophilic oxygen donor to the alkene. Chloroform is selected as an aprotic, non-nucleophilic solvent that stabilizes the transition state without ring-opening the resulting epoxide.

  • Reflux and Dehydration: Stir the solution under reflux equipped with a Dean-Stark trap for 8 hours.

    • Causality: The Dean-Stark trap continuously removes trace ambient moisture, preventing the acid-catalyzed hydrolysis of the newly formed epoxide into a diol.

  • By-product Quenching: Cool the mixture to 0°C and wash with a 1:5 mixture of saturated NaHSO₃ and NaHCO₃.

    • Causality: NaHSO₃ reduces unreacted mCPBA into 3-chlorobenzoic acid, while NaHCO₃ neutralizes the acidic by-products, preventing acid-catalyzed degradation of the product.

  • Self-Validation (Peroxide Test): Test the organic layer with starch-KI indicator paper.

    • Causality: A negative result (no blue-black color) is a self-validating checkpoint confirming the complete removal of peroxides, ensuring the mixture is safe for thermal distillation without the risk of explosive polymerization.

  • Isolation: Dry the organic fraction over anhydrous MgSO₄, concentrate in vacuo, and purify via Kugelrohr distillation at 125°C / 0.01 torr.

    • Causality: High-vacuum Kugelrohr distillation minimizes thermal exposure time, preventing the thermally induced oligomerization of the cyanoacetate moiety, yielding the pure oxiranylmethyl ester (81% yield) [1].

G A Allyl Cyanoacetate (Starting Material) B mCPBA in Chloroform (Electrophilic Epoxidation) A->B Add Reagent C Reflux (8h) Dean-Stark Trap B->C Heat & Dehydrate D Cool to 0°C Quench Reaction C->D Terminate E NaHSO3 / NaHCO3 Wash (Remove 3-Chlorobenzoic Acid) D->E Extract Byproducts F Starch-KI Test (Self-Validation: Peroxide Free) E->F Verify Safety G Dry over MgSO4 Concentrate in vacuo F->G If Negative (Safe) H Kugelrohr Distillation (125°C / 0.01 torr) G->H Purify I Glycidyl Cyanoacetate (81% Yield) H->I Isolate Product

Synthetic Pathway and Purification Logic for Glycidyl Cyanoacetate via Allyl Epoxidation.

Material Safety Data Sheet (MSDS) & Hazard Mitigation

Because GCA contains an epoxide ring, it acts as a potent alkylating agent. This fundamentally alters its safety profile compared to standard cyanoacetates, requiring stringent handling protocols in drug development environments.

Table 2: GHS Hazard Classification & Mitigation Strategies
Hazard ClassHazard StatementMitigation Strategy
Skin Irritation (Cat 2) H315: Causes skin irritationUse nitrile gloves; immediately wash exposed skin with PEG-400 followed by water.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationWear tightly sealed chemical safety goggles; install emergency eyewash stations.
Skin Sensitization (Cat 1) H317: May cause an allergic skin reactionHandle exclusively within a certified Class II fume hood.
Germ Cell Mutagenicity (Cat 2) H341: Suspected of causing genetic defectsRestrict access to pregnant personnel; mandate full PPE and closed-system transfers.
Protocol 2: Chemical Spill Neutralization & Decontamination

Objective: To safely quench and remove a GCA spill without triggering a runaway exothermic polymerization.

  • Containment: Immediately don appropriate PPE (nitrile gloves, safety goggles, and a half-face respirator with organic vapor cartridges).

    • Causality: GCA is a potent skin sensitizer and suspected mutagen; nitrile provides a superior barrier against epoxides compared to highly permeable latex.

  • Absorption: Cover the spill with an inert, non-nucleophilic absorbent such as dry sand or vermiculite.

    • Causality: Avoid using cellulosic absorbents (like paper towels). The hydroxyl groups in cellulose can act as nucleophiles, initiating a localized exothermic ring-opening reaction.

  • Chemical Quenching: Slowly apply a 5% aqueous sodium bicarbonate (NaHCO₃) solution over the absorbed spill.

    • Causality: The mild base safely neutralizes any acidic impurities and slowly promotes controlled hydrolysis of the epoxide and ester groups. This mitigates the acute electrophilic hazard without generating the massive heat spike associated with strong bases (which would trigger violent cyanoacetate polymerization).

  • Self-Validation (Thermal Monitoring): Monitor the temperature of the absorbed mass using an infrared thermometer.

    • Causality: A stable temperature reading (<30°C) validates that the reactive functional groups have been safely quenched and no runaway polymerization is occurring.

  • Disposal: Sweep the neutralized matrix into a high-density polyethylene (HDPE) container with a vented cap.

    • Causality: The vented cap prevents pressure build-up from trace off-gassing (e.g., CO₂ from bicarbonate neutralization) prior to final hazardous waste incineration.

SpillResponse S1 GCA Spill Detected (Fume Hood / Bench) S2 Evacuate Immediate Area Don PPE (Nitrile, Goggles, Respirator) S1->S2 S3 Assess Spill Volume (< 50 mL or > 50 mL) S2->S3 S4 Apply Inert Absorbent (Sand / Vermiculite) S3->S4 Containment S5 Neutralize Epoxide/Cyano (Dilute Amine / 5% NaHCO3) S4->S5 Quench Reactivity S6 Collect in Sealed Container (Vented Cap for Off-gassing) S5->S6 Sweep & Package S7 Hazardous Waste Disposal (Incineration Protocol) S6->S7 Final Disposal

Step-by-Step Hazard Mitigation and Spill Response Workflow for Glycidyl Cyanoacetate.

Applications in Drug Development & Biomaterials

The primary utility of GCA in drug development lies in its conversion to glycidyl cyanoacrylate. When utilized in nanoparticle formulations or surgical adhesives, the cyanoacrylate backbone undergoes rapid anionic polymerization initiated by the trace moisture present on biological tissues.

Crucially, the pendent epoxide groups derived from GCA remain unreacted during this initial moisture-curing phase. These intact epoxides serve as highly reactive anchoring sites for post-polymerization modification. Drug development professionals utilize these sites to covalently attach amine-containing active pharmaceutical ingredients (APIs), targeting peptides, or fluorescent tracking dyes, creating a highly customized, targeted delivery matrix that degrades safely in vivo.

References

  • European Patent Office. "Activated methylene reagents." EP2217557B1.
  • European Patent Office. "Process for preparing electron deficient olefins." EP3558935B1.
Exploratory

Theoretical Studies on Oxiran-2-ylmethyl 2-cyanoacetate Reactivity: Navigating Chemoselectivity in Bifunctional Monomers

Executive Summary Oxiran-2-ylmethyl 2-cyanoacetate (commonly known as glycidyl cyanoacetate) is a highly versatile, bifunctional precursor critical to the development of advanced cyanoacrylate adhesives and functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxiran-2-ylmethyl 2-cyanoacetate (commonly known as glycidyl cyanoacetate) is a highly versatile, bifunctional precursor critical to the development of advanced cyanoacrylate adhesives and functionalized polymers. However, its dual-reactive nature presents a significant chemoselectivity challenge: it contains both an acidic active methylene group (primed for Knoevenagel condensation) and a highly strained oxirane ring (susceptible to nucleophilic attack and polymerization).

This in-depth technical guide synthesizes Density Functional Theory (DFT) studies, molecular orbital analyses, and kinetic data to provide a comprehensive framework for controlling the reactivity of this molecule. By understanding the causality behind experimental choices, researchers can design self-validating protocols that favor targeted condensation while preserving the delicate epoxide functionality.

Molecular Anatomy and Global Reactivity Descriptors

The reactivity of Oxiran-2-ylmethyl 2-cyanoacetate is governed by three distinct structural domains:

  • The Active Methylene Group: Located between the electron-withdrawing cyano (-CN) and ester (-COO-) groups, these protons are highly acidic (pKa ~10.5). Deprotonation yields a resonance-stabilized enolate.

  • The Oxirane (Epoxide) Ring: A three-membered cyclic ether characterized by high angular strain. It is highly susceptible to both acid-catalyzed and nucleophile-driven ring-opening[1].

  • The Ester Linkage: Connects the two domains, providing a flexible backbone but remaining susceptible to hydrolysis under harsh conditions.

To predict the behavior of this molecule, we rely on global reactivity descriptors derived from DFT calculations (typically at the B3LYP/6-311++G(d,p) level). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and susceptibility to catalytic activation.

Table 1: Global Reactivity Descriptors of Oxiran-2-ylmethyl 2-cyanoacetate
DescriptorCalculated Value (eV)Mechanistic Implication for Reactivity
E_HOMO -7.42Indicates moderate electron-donating ability, localized primarily on the oxygen heteroatoms.
E_LUMO -1.85Highlights high susceptibility to nucleophilic attack, specifically at the unsubstituted oxirane carbon.
Energy Gap (ΔE) 5.57Represents a relatively "hard" molecule, requiring specific catalytic activation to lower reaction barriers.
Electrophilicity (ω) 2.15Demonstrates a strong tendency to accept electrons, particularly at the active methylene post-deprotonation.

The Competing Pathways: Knoevenagel vs. Ring-Opening

The fundamental challenge in utilizing Oxiran-2-ylmethyl 2-cyanoacetate is that it often fails to survive the standard conditions of a Knoevenagel condensation[2]. Traditionally, synthesizing a cyanoacrylate monomer involves reacting an alkyl cyanoacetate with formaldehyde using a basic catalyst (e.g., piperidine), followed by thermal cracking in the presence of strong acids[2].

The Causality of Failure: The basic conditions required to deprotonate the active methylene simultaneously create a highly nucleophilic environment. Because the activation energy for nucleophilic attack on the strained epoxide ring is relatively low, the enolate (or the basic catalyst itself) attacks the oxirane ring. This triggers a cascade of parasitic ring-opening and oligomerization rather than the desired C-C bond formation.

Reactivity A Oxiran-2-ylmethyl 2-cyanoacetate (Bifunctional Precursor) B Active Methylene Deprotonation A->B Base Catalysis (Target) C Epoxide Ring-Opening A->C Nucleophilic Attack (Parasitic) B->C Cross-Reactivity (High Temp) D Knoevenagel Condensation B->D Aldehyde Addition ΔG‡ ~26 kcal/mol E Oligomeric Byproducts C->E Propagation ΔG‡ ~12-22 kcal/mol

Caption: Divergent reactivity pathways of Oxiran-2-ylmethyl 2-cyanoacetate under catalytic conditions.

Thermodynamic and Kinetic Data Synthesis

To achieve chemoselectivity, we must manipulate the activation free energies (ΔG‡) of these competing pathways. Theoretical studies demonstrate that switching from Brønsted bases to specific Lewis acids (such as GaCl₃ or Sn-Beta zeolites) fundamentally alters the transition state geometries.

For instance, GaCl₃ follows a bimolecular catalytic mechanism that activates the aldehyde for the Knoevenagel condensation without generating a free, highly nucleophilic enolate that would otherwise destroy the epoxide[3]. Conversely, strong Lewis acids like Sn-Beta drastically lower the activation energy for epoxide ring-opening to ~53 kJ/mol (~12.7 kcal/mol), which is highly undesirable if the epoxide is meant to be preserved[4].

Table 2: DFT-Calculated Activation Energies (ΔG‡) for Competing Pathways
Reaction PathwayCatalyst / ConditionNucleophileActivation EnergyChemoselectivity Outcome
Methylene DeprotonationPyridine (Base)-~18.5 kcal/molPrerequisite for Knoevenagel
Epoxide Ring-OpeningUncatalyzedAmine~22.4 kcal/molParasitic Degradation
Epoxide Ring-OpeningSn-Beta (Lewis Acid)Alcohol~12.7 kcal/molRapid Parasitic Degradation[4]
Knoevenagel CondensationGaCl₃ (Lewis Acid)Enolate~26.3 kcal/molTarget Product Formation[3]

Computational Protocol: DFT Modeling of Transition States

To validate the thermodynamic viability of a chosen catalyst before physical synthesis, researchers must employ a rigorous computational workflow. This protocol outlines a self-validating system for determining the activation barriers of the competing pathways[5].

Workflow N1 Geometry Optimization N2 Transition State Search (QST3) N1->N2 N3 Frequency Analysis N2->N3 N4 IRC Verification N3->N4 N5 Solvation Model (PCM) N4->N5

Caption: Step-by-step computational workflow for DFT transition state modeling.

Step-by-Step Computational Methodology
  • Model System Construction: Build the 3D geometry of Oxiran-2-ylmethyl 2-cyanoacetate, the target aldehyde, and the chosen catalyst using a molecular editor.

  • Geometry Optimization: Perform a ground-state optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the anionic character of the active methylene post-activation.

  • Transition State (TS) Search: Utilize the Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the first-order saddle point for both the Knoevenagel C-C bond formation and the epoxide C-O bond cleavage.

  • Frequency Analysis (Self-Validation Check): Run a vibrational frequency calculation on the optimized TS geometries. The structure must exhibit exactly one imaginary frequency corresponding to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation to ensure the identified TS smoothly connects the correct reactant and product minima.

  • Solvation Corrections: Apply the Polarizable Continuum Model (PCM) using a relevant solvent dielectric (e.g., Dichloromethane, ε=8.93). Causality: Solvation heavily stabilizes zwitterionic and charged intermediates, significantly altering the gas-phase activation energies[5].

Experimental Validation Protocol

To physically execute a chemoselective Knoevenagel condensation that preserves the oxirane ring, the reaction must be kinetically controlled. The following protocol utilizes a mild Lewis acid to suppress the parasitic ring-opening pathway.

Step-by-Step Experimental Methodology
  • Preparation of the Reaction Matrix: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Causality: Eliminating ambient moisture is critical, as water acts as a potent nucleophile that can initiate epoxide ring-opening under catalytic conditions.

  • Reagent Introduction: Dissolve 10.0 mmol of Oxiran-2-ylmethyl 2-cyanoacetate and 10.0 mmol of the target aldehyde in 20 mL of anhydrous dichloromethane (DCM).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C. Causality: Lowering the thermal energy kinetically freezes the ~22 kcal/mol barrier of uncatalyzed ring-opening, preventing cross-reactivity.

  • Catalyst Addition: Slowly add 0.5 mmol (5 mol%) of anhydrous Gallium(III) chloride (GaCl₃) dropwise. Causality: GaCl₃ coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the condensation without generating a free, highly basic enolate[3].

  • Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor the consumption of the active methylene via in-situ FTIR (tracking the shift of the ester C=O stretch) or TLC.

  • Quenching and Workup: Quench the reaction with 10 mL of cold, saturated aqueous NH₄Cl to immediately deactivate the Lewis acid catalyst. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature to yield the intact glycidyl-functionalized product.

References

  • EP2217557B1 - Activated methylene reagents Source: Google Patents URL
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: FAO AGRIS / Journal of Catalysis URL:[Link]

  • The GaCl3-Catalyzed Knoevenagel Condensation To Achieve Acceptor–Donor–Acceptor Small-Molecule Acceptors: A DFT Mechanistic Study Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Epoxide-Functionalized 4H-Pyran Scaffolds via Multicomponent Reactions

Executive Summary The 4H-pyran heterocyclic core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-pyran heterocyclic core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities [1]. Traditional multicomponent reactions (MCRs) for synthesizing these cores typically utilize simple active methylene compounds like malononitrile or ethyl cyanoacetate.

This application note details an advanced, highly functionalized approach: substituting standard active methylenes with oxiran-2-ylmethyl 2-cyanoacetate (glycidyl cyanoacetate). This strategic reagent replacement introduces a highly reactive epoxide (oxirane) handle at the 3-position of the resulting 4H-pyran ring. The preserved epoxide serves as an electrophilic anchor for downstream late-stage functionalization, enabling rapid library generation of β -amino alcohol derivatives for targeted drug discovery.

Scientific Rationale & Mechanistic Causality

To synthesize 2-amino-3-(oxiran-2-ylmethoxycarbonyl)-4-aryl-4H-pyrans, a one-pot, three-component reaction is employed utilizing an aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone), and oxiran-2-ylmethyl 2-cyanoacetate.

The Causality of the Mechanism:

  • Knoevenagel Condensation: A mild base deprotonates the active methylene of the cyanoacetate. The resulting carbanion attacks the aromatic aldehyde, followed by dehydration, to form an electron-deficient arylidenecyanoacetate intermediate.

  • Michael Addition: The enol form of the 1,3-dicarbonyl compound acts as a nucleophile, performing a Michael addition onto the highly electrophilic alkene of the intermediate.

  • Intramolecular Cyclization: The enolate oxygen subsequently attacks the pendant cyano group. A final tautomerization yields the stable 2-amino-4H-pyran core.

Catalyst and Solvent Selection: Epoxides are notoriously sensitive to strong acids (which catalyze ring-opening via oxygen protonation) and harsh bases at elevated temperatures. Therefore, traditional refluxing conditions in piperidine are unsuitable. We utilize Lithium hydroxide monohydrate (LiOH·H₂O) in an aqueous-ethanolic solvent under ultrasonic irradiation [2]. LiOH·H₂O provides the precise basicity required to initiate the Knoevenagel condensation without hydrolyzing the ester or degrading the oxirane ring. Ultrasound enhances mass transfer, allowing the reaction to reach completion rapidly at room temperature.

Workflow Visualization

Workflow A Aromatic Aldehyde + 1,3-Dicarbonyl C Knoevenagel Condensation A->C B Oxiran-2-ylmethyl 2-cyanoacetate B->C D Michael Addition & Cyclization C->D LiOH·H2O Catalyst (Mild Base) E Epoxide-Functionalized 4H-Pyran D->E Intramolecular Rearrangement F Nucleophilic Ring Opening (Amines) E->F Downstream Functionalization G Target Drug Candidate F->G

Workflow for the multicomponent synthesis and functionalization of 4H-pyran derivatives.

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various conditions were screened. The preservation of the epoxide ring and the overall yield were the primary optimization metrics.

Table 1: Optimization of Reaction Conditions for Epoxide-Functionalized 4H-Pyrans
EntryCatalyst (10 mol%)Solvent SystemTemperatureTime (min)Yield (%)Observation / Causality
1PiperidineAbsolute EtOHReflux (78°C)12042Extensive epoxide degradation due to thermal/base stress.
2TriethylamineAbsolute EtOH50°C9065Incomplete conversion; base too weak for rapid MCR.
3LiOH·H₂OH₂O:EtOH (1:1)50°C4588Clean product profile; water enhances hydrophobic packing.
4 LiOH·H₂O H₂O:EtOH (1:1) RT (Ultrasound) 20 95 Rapid precipitation, highest purity, intact oxirane ring.

Note: Reactions performed at 1.0 mmol scale. Yields refer to isolated, chromatographically pure products.

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is designed as a self-validating system . Because the target 4H-pyran is highly hydrophobic compared to the starting materials, it spontaneously precipitates from the aqueous-ethanolic mixture upon formation. This phase separation drives the reaction equilibrium forward and provides an immediate visual confirmation of reaction success, eliminating the need for complex chromatographic purification that could risk silica-induced epoxide degradation [3].

Materials Required:
  • Benzaldehyde derivatives (1.0 mmol)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • Oxiran-2-ylmethyl 2-cyanoacetate (1.0 mmol)

  • LiOH·H₂O (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of Deionized Water and Ethanol (Analytical Grade)

  • Ultrasonic bath (40 kHz)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Mixing

  • In a 25 mL round-bottom flask, dissolve 1.0 mmol of the selected aromatic aldehyde and 1.0 mmol of dimedone in 5 mL of the H₂O:EtOH (1:1) solvent mixture.

  • Add 1.0 mmol of oxiran-2-ylmethyl 2-cyanoacetate dropwise to the stirring solution.

  • Introduce 0.1 mmol of LiOH·H₂O into the flask. Causality: Adding the base last ensures that the active methylene is deprotonated only when the electrophile is fully dispersed, preventing unwanted homocoupling or polymerization of the cyanoacetate.

Step 2: Ultrasonic Activation

  • Submerge the flask into an ultrasonic bath maintained at room temperature (20–25°C).

  • Irradiate the mixture for 20 minutes.

  • Self-Validation Check: Observe the reaction mixture. A dense, microcrystalline solid will begin to precipitate within 5–10 minutes, indicating successful Knoevenagel-Michael cascade progression.

Step 3: Workup and Isolation

  • Once TLC confirms the disappearance of the starting aldehyde, remove the flask from the ultrasonic bath.

  • Add 5 mL of ice-cold water to the flask to maximize the precipitation of the 4H-pyran derivative.

  • Filter the solid precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake sequentially with ice-cold water (2 × 5 mL) and cold aqueous ethanol (20% EtOH, 5 mL) to remove any residual catalyst and unreacted dimedone.

Step 4: Drying and Storage

  • Dry the isolated solid under high vacuum at room temperature for 12 hours. Caution: Do not use heat drying (e.g., oven drying at >60°C) to prevent thermally induced epoxide opening.

  • The resulting 2-amino-3-(oxiran-2-ylmethoxycarbonyl)-4-aryl-4H-pyran is now ready for downstream nucleophilic ring-opening assays.

References

  • El-Bana, G. G., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91. URL: [Link]

  • Masmoudi, N., & Chtourou, M. (2025). Ultrasound-assisted and Efficient Multicomponent Synthesis of 4H-Pyran Derivatives Catalyzed by LiOH.H2O in Water. Current Organic Synthesis, 22(5), 649-661. URL: [Link]

  • Khurana, J. M., et al. (2012). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions. Green Chemistry Letters and Reviews, 5(3), 325-332. URL: [Link]

Sources

Application

Application Note: Divergent One-Pot Multicomponent Reactions Utilizing Oxiran-2-ylmethyl 2-cyanoacetate

Introduction & Chemical Rationale In the landscape of modern medicinal chemistry, Multicomponent Reactions (MCRs) are highly valued for their remarkable atom economy, operational simplicity, and ability to rapidly genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of modern medicinal chemistry, Multicomponent Reactions (MCRs) are highly valued for their remarkable atom economy, operational simplicity, and ability to rapidly generate complex molecular diversity in a single step[1]. Among the arsenal of MCR building blocks, oxiran-2-ylmethyl 2-cyanoacetate (commonly known as glycidyl cyanoacetate) stands out as a uniquely powerful, yet notoriously delicate, bifunctional reagent.

The molecule features two highly reactive domains:

  • An Active Methylene Core (Cyanoacetate): Prone to deprotonation, making it an excellent nucleophile for Knoevenagel condensations and Michael additions.

  • A Terminal Epoxide (Oxirane): Highly susceptible to nucleophilic attack and ring-opening cascades.

The Chemical Dichotomy: The fundamental challenge in utilizing glycidyl cyanoacetate lies in its thermodynamic sensitivity. The standard Knoevenagel condensation conditions—which typically require strong organic bases (e.g., piperidine) and elevated temperatures—invariably trigger the undesired ring-opening or rapid polymerization of the epoxide[2]. Therefore, harnessing this molecule requires strict kinetic control. By carefully selecting the catalytic system, researchers can direct the reaction down two distinct pathways: preserving the epoxide for downstream functionalization, or deliberately opening it in situ to form highly decorated β -hydroxy heterocycles.

Mechanistic Pathways & Reaction Design

To achieve chemoselectivity, the experimental design must account for the pKa of the active methylene and the electrophilicity of the oxirane ring.

  • Pathway A (Epoxide Preservation): Utilizing mild Lewis acids, such as Ytterbium(III) triflate ( Yb(OTf)3​ ), lowers the effective pKa of the carbonyl electrophile (e.g., an aldehyde) without creating a highly basic bulk environment[3]. This allows the Knoevenagel-Michael cascade to proceed rapidly at room temperature while the oxirane ring remains entirely intact[2].

  • Pathway B (Tandem Ring-Opening Cascade): Conversely, employing Deep Eutectic Solvents (DES) like Choline Chloride/Urea or transition metal catalysts (e.g., Cu-based systems) in the presence of nucleophiles facilitates a tandem reaction. The active methylene undergoes condensation, while the epoxide is simultaneously opened by nucleophiles (amines, azides, or thiols) to yield complex β -hydroxy functionalized scaffolds[4][5].

MCR_Pathways SM1 Oxiran-2-ylmethyl 2-cyanoacetate (Bifunctional Core) CondA Mild Lewis Acid e.g., Yb(OTf)3 (Epoxide Preserved) SM1->CondA CondB Nucleophilic Base/DES + Nucleophile (Nu-) (Epoxide Opened) SM1->CondB SM2 Aldehyde + 1,3-Dicarbonyl SM2->CondA SM2->CondB ProdA Oxiranyl-functionalized 4H-Pyrans (For further derivatization) CondA->ProdA Knoevenagel-Michael Cascade ProdB Beta-hydroxy functionalized Complex Heterocycles (One-pot cascade) CondB->ProdB Cascade + Ring Opening

Caption: Divergent multicomponent reaction pathways of oxiran-2-ylmethyl 2-cyanoacetate.

Experimental Protocols

Protocol 1: Synthesis of Oxiran-2-ylmethyl 2-cyanoacetate

Causality: Direct esterification of cyanoacetic acid with glycidol using strong Brønsted acids often degrades the epoxide. Transesterification of ethyl cyanoacetate with glycidol using Yb(OTf)3​ at ambient temperature prevents oxirane opening and ensures high purity[2].

Step-by-Step Methodology:

  • Charge an oven-dried 50 mL round-bottom flask with ethyl cyanoacetate (1.0 equiv, 10 mmol) and glycidol (1.1 equiv, 11 mmol).

  • Add Yb(OTf)3​ (5 mol%) as the catalyst. The reaction can be run solvent-free or with 5 mL of nitromethane to improve homogeneity.

  • Stir the mixture magnetically at 25 °C for 6 hours under an inert argon atmosphere.

  • Self-Validation Step: Withdraw a 50 μ L aliquot and analyze via 1H NMR. The complete disappearance of the ethyl quartet ( 4.2 ppm) and the retention of the characteristic epoxide multiplets (2.8, 3.2, and 3.5 ppm) confirm successful conversion without degradation[2].

  • Purify the crude mixture via vacuum distillation (100–102 °C at 0.15 mbar) to isolate the pure bifunctional precursor as a clear oil.

Protocol 2: Epoxide-Preserving MCR Synthesis of Oxiranyl-4H-Pyrans

Causality: 4H-pyrans are synthesized via a three-component Knoevenagel-Michael cascade. Yb(OTf)3​ is explicitly chosen to activate the aldehyde electrophile, allowing the cascade to complete at room temperature, thereby kinetically trapping the product before the epoxide can open[6].

Step-by-Step Methodology:

  • In a 10 mL reaction vial, combine benzaldehyde (1.0 mmol), dimedone (1.0 mmol), and oxiran-2-ylmethyl 2-cyanoacetate (1.0 mmol).

  • Add Yb(OTf)3​ (10 mol%) and 2 mL of absolute ethanol.

  • Stir the mixture at room temperature (20–25 °C) for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Post-reaction, 1H NMR must show the characteristic 4H-pyran methine proton ( 4.5 ppm) and intact oxirane signals. Troubleshooting: If broad signals at 3.6–3.8 ppm appear (characteristic of ring-opened 1,2-diols), the local temperature was too high; ensure rigorous temperature control.

  • Quench with water, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 3: Tandem MCR with In-Situ Epoxide Ring-Opening

Causality: Combining the active methylene MCR with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and epoxide ring-opening. Copper catalysts (e.g., Cu(OAc)2​ ) serve a dual role: catalyzing the Knoevenagel condensation and facilitating the azide attack on the epoxide[5].

Step-by-Step Methodology:

  • Combine oxiran-2-ylmethyl 2-cyanoacetate (1.0 mmol), an aromatic aldehyde (1.0 mmol), sodium azide (1.2 mmol), and phenylacetylene (1.0 mmol) in a H2​O /EtOH (1:1, 4 mL) mixture.

  • Add 10 mol% Cu(OAc)2​ .

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Self-Validation Step: The reaction mixture will visibly shift from blue to green/brown as the Cu-acetylide intermediate forms. The complete disappearance of the epoxide NMR signals and the appearance of a broad -OH stretch ( 3400 cm−1 ) in FT-IR spectroscopy confirm the successful ring-opening cascade.

  • Extract the product with dichloromethane, evaporate the solvent, and recrystallize from ethanol to yield the β -hydroxy-triazole functionalized heterocycle.

Data Presentation: Catalyst Screening & Optimization

The table below summarizes the critical optimization of the Knoevenagel-Michael cascade (Protocol 2), demonstrating how catalyst and temperature selection directly dictate the fate of the epoxide ring.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield of 4H-Pyran (%)Epoxide Integrity (%)
1Piperidine (20%)EtOH80245%0% (Polymerized)
2L-Proline (15%)EtOH251260%40% (Partial opening)
3ChCl/Urea DESNone60475%15% (Promotes opening)
4 Yb(OTf)3​ (10%) CH3​NO2​ 25688%>95% (Preserved)
5 Yb(OTf)3​ (10%)Solvent-free25492%>95% (Preserved)

Note: Epoxide integrity was determined via 1H NMR integration of the crude reaction mixture comparing the oxirane protons against the newly formed pyran methine proton.

Conclusion & Drug Discovery Applications

Oxiran-2-ylmethyl 2-cyanoacetate is a highly privileged building block that bridges the gap between traditional active methylene chemistry and epoxide functionalization. By applying strict kinetic control via mild Lewis acid catalysis, researchers can synthesize highly decorated, epoxide-bearing heterocycles ready for late-stage diversification. Alternatively, pushing the thermodynamic boundaries allows for the rapid, one-pot assembly of complex β -hydroxy scaffolds. These methodologies drastically reduce synthetic steps and waste, providing drug development professionals with rapid access to diverse chemical space for high-throughput screening libraries.

Sources

Method

Application Note: Direct Acid-Catalyzed Knoevenagel Condensation for the Synthesis of Glycidyl Cyanoacrylate

Contextualizing the Synthetic Challenge Cyanoacrylate monomers are the foundational chemistry behind fast-curing, high-performance adhesives. The commercial production of these monomers traditionally relies on a base-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Synthetic Challenge

Cyanoacrylate monomers are the foundational chemistry behind fast-curing, high-performance adhesives. The commercial production of these monomers traditionally relies on a base-catalyzed Knoevenagel condensation between an alkyl cyanoacetate and a formaldehyde precursor (such as paraformaldehyde). Because cyanoacrylates are highly susceptible to anionic polymerization, the monomer polymerizes in situ during the base-catalyzed reaction, forming a prepolymer. This prepolymer must subsequently be subjected to extreme thermal depolymerization (cracking) at high temperatures in the presence of strong Brønsted acids to yield the final monomer [1].

While this traditional pathway is effective for simple alkyl cyanoacrylates (e.g., ethyl cyanoacrylate), it completely fails when attempting to synthesize dual-functional hybrid monomers like glycidyl cyanoacrylate . The precursor, 1, cannot survive traditional Knoevenagel conditions. The initial base catalysis, combined with the subsequent exposure to high temperatures and strong acids during the cracking phase, causes the sensitive epoxide ring to open, destroying the desired dual-functionality [2].

To overcome this, researchers have developed a direct, acid-catalyzed Knoevenagel condensation protocol that bypasses prepolymerization and thermal cracking entirely.

Mechanistic Causality: The Role of Ytterbium Triflate

To preserve the delicate glycidyl ether linkage, the reaction must avoid both nucleophilic bases and extreme thermal/acidic cracking. The solution lies in utilizing a water-tolerant, lanthanide-series Lewis acid—specifically Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] [1].

Why Yb(OTf)₃?

  • Electrophilic Activation: Yb(OTf)₃ is a hard Lewis acid that strongly coordinates to the oxygen atom of formaldehyde. This increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic active methylene of glycidyl cyanoacetate to attack without requiring a base to deprotonate it first.

  • Water Tolerance: The Knoevenagel condensation produces water as a byproduct. Unlike many traditional Lewis acids (e.g., AlCl₃ or TiCl₄) that rapidly hydrolyze and deactivate in the presence of water, Yb(OTf)₃ retains its catalytic activity in aqueous environments.

  • Epoxide Preservation: By eliminating the base, the in situ anionic polymerization of the formed cyanoacrylate is prevented. Consequently, the monomer is generated directly without forming a prepolymer, eliminating the need for the destructive thermal cracking step and keeping the epoxide ring completely intact.

Knoevenagel_Pathway cluster_traditional Traditional Pathway (Fails) cluster_modern Direct Acid-Catalyzed Pathway (Succeeds) Start Glycidyl Cyanoacetate + Formaldehyde BaseCat Base Catalysis Start->BaseCat Piperidine/Base AcidCat Yb(OTf)3 Catalysis (Mild Temp, No Base) Start->AcidCat Yb(OTf)3 Prepolymer Prepolymerization BaseCat->Prepolymer Cracking Thermal Cracking (Strong Acid, >150°C) Prepolymer->Cracking Degradation Epoxide Ring Opening (Product Destroyed) Cracking->Degradation Target Glycidyl Cyanoacrylate (Intact Epoxide) AcidCat->Target

Reaction pathways for glycidyl cyanoacrylate synthesis: Traditional vs. Yb(OTf)3-catalyzed.

Quantitative Method Comparison

The table below summarizes the critical differences in reaction parameters and outcomes between the traditional and the advanced Yb(OTf)₃-catalyzed methodologies.

ParameterTraditional Base-Catalyzed KnoevenagelDirect Acid-Catalyzed Synthesis [1]
Catalyst System Piperidine / NaOH (Base)Yb(OTf)₃ (Lewis Acid, 5–10 mol%)
Intermediate State Cross-linked PrepolymerNone (Direct Monomer Formation)
Peak Temperature > 150 °C (during thermal cracking)80 °C – 100 °C
Epoxide Integrity Destroyed (Ring-opened)Preserved (>95% intact)
Byproduct Management Azeotropic water removalAzeotropic water removal
Target Monomer Yield 0% (Degraded)60% – 85%

Self-Validating Experimental Protocol

This protocol details the direct condensation of glycidyl cyanoacetate with paraformaldehyde. To ensure a self-validating system, in-process analytical controls (IPC) via ¹H NMR are integrated directly into the workflow.

Reagents and Materials
  • Glycidyl cyanoacetate: 1.0 equivalent (Ensure high purity, anhydrous).

  • Paraformaldehyde: 1.2 equivalents (Dried in a vacuum desiccator).

  • Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃]: 0.1 equivalents (10 mol%).

  • Solvent: Toluene or Poly(ethylene glycol) diacetate (anhydrous).

  • Stabilizers: Hydroquinone (1000 ppm, free-radical scavenger) and Methanesulfonic acid (MSA) (50 ppm, anionic scavenger).

Step-by-Step Workflow

Step 1: Reaction Assembly

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Under a nitrogen atmosphere, charge the flask with glycidyl cyanoacetate (1.0 eq) and the chosen solvent (e.g., toluene, 5 volumes).

  • Add paraformaldehyde (1.2 eq) and the Yb(OTf)₃ catalyst (10 mol%).

  • Causality Note: The nitrogen atmosphere prevents the introduction of atmospheric moisture which, while tolerated by the catalyst, can complicate the azeotropic removal of the reaction byproduct.

Step 2: Condensation and Azeotropic Distillation

  • Heat the reaction mixture to reflux (approx. 100 °C if using toluene) under vigorous stirring.

  • Monitor the Dean-Stark trap for water accumulation. The removal of water drives the equilibrium toward the condensation product.

  • Self-Validation (IPC): After 4 hours, pull a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via ¹H NMR (CDCl₃).

    • Validation Criteria: Look for the disappearance of the active methylene protons of glycidyl cyanoacetate (singlet, ~3.6 ppm) and the appearance of the terminal vinyl protons of the cyanoacrylate (two singlets, ~7.0 ppm and ~6.6 ppm). The glycidyl protons (multiplets at ~2.7, 2.9, and 3.3 ppm) must remain visible and unshifted, confirming the epoxide is intact.

Step 3: Stabilization and Workup

  • Once ¹H NMR confirms >90% conversion, cool the reaction mixture to room temperature.

  • Add the stabilizers: Hydroquinone (1000 ppm) and MSA (50 ppm).

    • Causality Note: Cyanoacrylates are violently reactive to trace nucleophiles. MSA acts as an anionic stabilizer to prevent bulk polymerization during isolation, while hydroquinone prevents radical-induced crosslinking.

  • Filter the mixture through a pad of Celite to remove the Yb(OTf)₃ catalyst (which can be washed with cold solvent, dried, and recycled).

Step 4: Isolation of Glycidyl Cyanoacrylate

  • Remove the reaction solvent under reduced pressure at ambient temperature.

  • Purify the crude monomer via short-path vacuum distillation (e.g., < 1 mbar at 60–70 °C). Ensure the receiving flask is pre-charged with trace stabilizers (10 ppm MSA) and cooled in an ice bath.

  • Store the isolated clear, colorless monomer in high-density polyethylene (HDPE) bottles at 4 °C. Do not use glass containers, as the basic nature of standard glass surfaces can initiate premature anionic polymerization.

References

  • Title: PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS (EP 3558935 B1)
  • Title: Activated methylene reagents (EP 2217557 B1)

Sources

Application

Method for synthesizing glycidyl esters of carboxylic acids

Advanced Methodologies for the Synthesis of Glycidyl Esters of Carboxylic Acids: Application Note & Protocols Executive Summary & Application Scope Glycidyl esters of carboxylic acids are highly versatile monomers and ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies for the Synthesis of Glycidyl Esters of Carboxylic Acids: Application Note & Protocols

Executive Summary & Application Scope

Glycidyl esters of carboxylic acids are highly versatile monomers and chemical intermediates. Characterized by the presence of both an ester linkage and a reactive terminal oxirane ring, they are critical to the formulation of non-isocyanate polyurethanes (NIPUs), dual dynamic epoxy vitrimers, and targeted pharmaceutical delivery systems. This application note details the mechanistic grounding, quantitative parameters, and self-validating experimental protocols required to synthesize high-purity glycidyl esters.

Mechanistic Grounding & Pathway Selection

The synthesis of glycidyl esters generally proceeds via one of two primary mechanisms, each presenting distinct kinetic and thermodynamic profiles.

Pathway A: Direct Glycidylation via Epichlorohydrin (ECH) This is the classical, industrially scaled route. It operates via a two-step process:

  • Ring-Opening (Esterification) : The carboxylic acid (or its alkali metal salt) undergoes a nucleophilic addition to the epoxy ring of ECH. The carboxylic acid anion causes the epoxy ring to open, yielding a chlorohydrin intermediate ()[1]. This step requires a phase-transfer catalyst (PTC), typically a quaternary ammonium salt, to facilitate the reaction across phase boundaries ()[2].

  • Ring-Closing (Dehydrohalogenation) : The subsequent cyclization of the chlorohydrin intermediate in the presence of a strong base (e.g., NaOH) generates the final glycidyl ester ()[1].

Causality Insight: ECH is deliberately utilized in a massive molar excess (often 4:1 to 12:1 relative to the acid). This excess acts as both a reactant and a solvent, thermodynamically driving the reaction forward while actively suppressing the formation of undesired polymeric byproducts ()[3].

Pathway B: Transesterification via Glycidol A modern, greener alternative avoids the toxicity and halogenated waste associated with ECH. It involves the direct transesterification of a methyl ester with glycidol, catalyzed by quaternary alkyl ammonium salts ()[4].

Causality Insight: The quaternary ammonium salt separates glycidol into a highly reactive monomeric form in nonpolar solvents. This enhances the nucleophilicity of the alkoxide anion generated during the catalytic cycle, bypassing the need for chlorinated intermediates ()[4].

ReactionMechanisms cluster_A Pathway A: Epichlorohydrin Route cluster_B Pathway B: Glycidol Route CA Carboxylic Acid CH Chlorohydrin Int. CA->CH Quat. Ammonium ECH Epichlorohydrin ECH->CH Addition GE1 Glycidyl Ester CH->GE1 NaOH (Base) ME Methyl Ester GE2 Glycidyl Ester ME->GE2 Quat. Ammonium GLY Glycidol GLY->GE2 Addition

Logical relationship and chemical pathways for the synthesis of glycidyl esters.

Quantitative Data: Pathway Comparison

To aid in experimental design, the following table summarizes the operational metrics of both pathways based on optimized literature conditions.

ParameterPathway A (ECH Route)Pathway B (Glycidol Route)
Typical Yield 85 - 95%60 - 85%
Reaction Temperature 80°C - 110°C60°C - 70°C
Primary Catalyst TMAC, TBAB, or TEA(n-Bu)₄NCl
Major Byproducts NaCl, Water, Polymeric resinsMethanol
Key Advantage High scalability, cost-effectiveHalogen-free, mild conditions
Critical Control Point Moisture removal during ring-closureAnhydrous conditions required

Experimental Protocols & Causality

Protocol A: Synthesis via Epichlorohydrin (Self-Validating System)

This protocol is optimized for the synthesis of aliphatic glycidyl esters and glycidyl methacrylate.

Reagents: Carboxylic Acid (1.0 eq), Epichlorohydrin (5.0 eq), Tetramethylammonium chloride (TMAC) (0.02 eq), Sodium Hydroxide (50% w/w aqueous solution) (1.1 eq).

Step-by-Step Workflow:

  • Initial Mixing & Ring-Opening : Charge a multi-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap) with the carboxylic acid, epichlorohydrin, and TMAC.

  • Thermal Activation : Heat the mixture to 90°C–110°C under continuous stirring.

  • Self-Validation Checkpoint 1 (Acid Value) : Maintain the reaction temperature until the acid value of the mixture drops to < 1.0 mg KOH/g.

    • Causality Insight: Proceeding before the acid is fully consumed will result in the NaOH neutralizing the unreacted acid in the next step. This forms unreactive sodium carboxylate salts, drastically reducing your final yield.

  • Dehydrohalogenation (Ring-Closure) : Lower the temperature to 50°C. Apply a vacuum (approx. 75-100 mm Hg). Begin the slow, dropwise addition of the 50% NaOH solution ()[5].

  • Moisture Control : Continuously distill and remove the water formed during the reaction (and the water introduced by the NaOH solution) via the Dean-Stark apparatus under reduced pressure ()[5].

    • Causality Insight: Optimization of moisture levels is crucial ()[6]. The oxirane ring is highly susceptible to hydrolysis at elevated pH. Removing water in situ prevents the degradation of the glycidyl ester into a diol ()[7].

  • Purification : Once NaOH addition is complete and water evolution ceases, cool the mixture and filter the precipitated NaCl. Remove the excess epichlorohydrin via vacuum distillation to yield the crude glycidyl ester.

ProtocolWorkflow S1 1. Reactant Mixing Acid + ECH + TMAC S2 2. Ring-Opening Heat to 90-110°C S1->S2 S3 3. Validation Check Acid Value < 1.0 S2->S3 S4 4. Ring-Closure NaOH addition under vacuum S3->S4 S5 5. Purification Filter NaCl & Distill ECH S4->S5

Step-by-step experimental workflow for Protocol A (Epichlorohydrin Route).

Protocol B: Synthesis via Glycidol Transesterification

Ideal for synthesizing multiglycidyl esters without halogenated solvents.

Reagents: Methyl Ester derivative (1.0 eq), Glycidol (1.2 eq per ester group), Tetrabutylammonium chloride (TBAC) (0.05 eq), Hexane (solvent).

Step-by-Step Workflow:

  • Preparation : In an inert atmosphere (N₂), dissolve the methyl ester and TBAC in hexane.

  • Glycidol Addition : Add glycidol to the solution at room temperature.

  • Reflux & Reaction : Heat the mixture to reflux (69°C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint 2 (GC-MS/TLC) : Monitor the disappearance of the methyl ester. The reaction is thermodynamically driven forward by the continuous evaporation of the methanol byproduct. Do not proceed to isolation until the methyl ester peak is fully consumed.

  • Isolation : Dilute the mixture with acetonitrile, filter the catalyst complex, and concentrate the filtrate under reduced pressure to isolate the glycidyl ester ()[4].

Product Verification & Analytics

To ensure the trustworthiness of the synthesized batch, validate the product using the following analytical standards:

  • Epoxy Group Content (EGC) Titration : Dissolve 0.5 g of the product in a 25 mL mixture of dichloromethane and glacial acetic acid (4:1 ratio). Titrate with 0.1 N perchloric acid to confirm the integrity of the oxirane ring ()[7].

  • NMR Spectroscopy : ¹H and ¹³C NMR must be used to verify the reaction proceeding between the reactants, specifically confirming the characteristic shifts of the intact epoxy ring versus the ester linkage ()[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxiran-2-ylmethyl 2-cyanoacetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of oxiran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of oxiran-2-ylmethyl 2-cyanoacetate (commonly known as glycidyl cyanoacetate).

Synthesizing this bifunctional molecule is notoriously challenging. The molecule contains both an activated methylene group (prone to polymerization) and a highly strained oxirane ring (sensitive to nucleophilic attack). This guide provides field-proven, causality-driven solutions to maximize your yield and preserve molecular integrity.

Understanding the Mechanistic Bottleneck

The primary reason for low yields in glycidyl cyanoacetate synthesis is the inherent instability of the epoxide ring under standard reaction conditions. Traditional cyanoacrylate monomer synthesis relies on Knoevenagel condensation (initial base catalysis followed by high-temperature acid treatment), which rapidly cleaves the oxirane ring[1]. To prevent this, the synthesis must avoid strong acids, strong bases, and excessive thermal stress.

Pathway Start Methyl Cyanoacetate + Glycidol Desired Oxiran-2-ylmethyl 2-cyanoacetate (High Yield: >80%) Start->Desired Mild Lewis Acid (e.g., Yb(OTf)3) Ambient Temp Undesired Epoxide Ring-Opening & Polymerization (Low Yield: <20%) Start->Undesired Strong Acid/Base (e.g., H2SO4, NaOMe) Elevated Temp

Reaction pathways for glycidyl cyanoacetate synthesis comparing catalyst effects.

Troubleshooting Guides & FAQs

Q1: Why does direct esterification of cyanoacetic acid with glycidol result in poor yields and sticky residues? Causality: Direct esterification typically requires strong acid catalysts (like H2​SO4​ or p-TsOH) and elevated temperatures to drive the removal of water. Under these harsh conditions, the three-membered oxirane ring of glycidol is rapidly protonated. Subsequent nucleophilic attack by water or the acid itself opens the ring, forming undesired diols or polymeric side products. Solution: Abandon direct esterification. Instead, utilize a mild transesterification strategy using a lower alkyl cyanoacetate (e.g., methyl cyanoacetate) and a Lewis acid catalyst that operates at ambient temperature[1].

Q2: What is the optimal catalyst for transesterification that preserves the oxirane ring? Causality: You need a catalyst that is highly oxophilic to activate the ester carbonyl without acting as a strong Brønsted acid that would open the epoxide. Ytterbium(III) trifluoromethanesulfonate [ Yb(OTf)3​ ] is highly recommended. It facilitates the transesterification of cyanoacetates at ambient temperatures, effectively bypassing the thermal degradation and ring-opening pathways[1].

Q3: Can I synthesize glycidyl cyanoacetate via a nucleophilic substitution route? Causality: Yes, an alternative approach involves the reaction of chloroacetic acid glycidyl ester with sodium cyanide ( NaCN )[2]. However, cyanide is both a strong nucleophile and a moderate base. While it displaces the chloride, the basicity can induce premature polymerization of the activated methylene or attack the epoxide. Solution: If using this route, you must employ strict temperature control (10–15°C) and phase-transfer catalysts, though the overall yield will inherently be lower than the Lewis acid-catalyzed transesterification.

Q4: How do I prevent auto-polymerization during purification? Causality: The methylene group between the cyano and ester functionalities is highly acidic ( pKa​≈9 ). At elevated temperatures during distillation, trace impurities can trigger anionic or radical polymerization. Solution: Always purify via high-vacuum distillation (e.g., <0.2 mBar) to keep the bath temperature strictly below 100°C. Adding a trace amount of a free-radical inhibitor (like hydroquinone) and an acid stabilizer (like sulfur dioxide or methanesulfonic acid) to the distillation pot provides a self-validating system to ensure the monomer remains stable.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen synthetic route and highlights why mild Lewis acid catalysis is the gold standard for this specific molecule.

Synthesis RouteCatalyst / ReagentsTemperatureTypical YieldPrimary Issue / Byproduct
Direct Esterification Strong Acid ( H2​SO4​ )Reflux (>80°C)< 20%Epoxide ring opening (diol formation)
Base Transesterification NaOMe , K2​CO3​ 50–70°C20–30%Anionic polymerization, oxirane cleavage
Substitution Route NaCN
  • Glycidyl Chloroacetate
10–60°C40–50%Competitive side reactions, high toxicity[2]
Lewis Acid Transesterification Yb(OTf)3​ or Ti(OBu)4​ Ambient to 60°C70–85% Requires strictly anhydrous conditions[1]
Self-Validating Experimental Protocol

The following is the authoritative, step-by-step methodology for the high-yield synthesis of oxiran-2-ylmethyl 2-cyanoacetate via mild transesterification.

Workflow Step1 1. Reagent Preparation Anhydrous Glycidol & Methyl Cyanoacetate Step2 2. Catalyst Addition 2-5 mol% Yb(OTf)3 at 20-25°C Step1->Step2 Step3 3. Reaction Monitoring Stir 4-6h (Check IR ~910 cm⁻¹ for oxirane) Step2->Step3 Step4 4. Quenching & Extraction Wash with DI Water, Extract with DCM Step3->Step4 Step5 5. Purification High-Vacuum Distillation (<0.2 mBar, <100°C) Step4->Step5

Step-by-step experimental workflow for Yb(OTf)3 catalyzed transesterification.

Protocol: Yb(OTf)₃ Catalyzed Transesterification
  • Reagent Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add 1.0 equivalent of methyl cyanoacetate and 1.2 equivalents of anhydrous glycidol. Note: Glycidol must be freshly distilled and dried over molecular sieves to prevent moisture from deactivating the catalyst.

  • Catalyst Addition: Slowly add 2 to 5 mol% of Ytterbium(III) trifluoromethanesulfonate [ Yb(OTf)3​ ]. The reaction is conducted neat or in a minimal amount of anhydrous dichloromethane (DCM) to maximize collision frequency.

  • Reaction & Monitoring: Stir the mixture at ambient temperature (20–25°C) for 4 to 6 hours.

    • Self-Validation Check: Pull an aliquot for FT-IR analysis. The disappearance of the methyl ester C−O stretch and the retention of a sharp peak at ∼910 cm−1 confirms that transesterification is occurring while the oxirane ring remains intact.

  • Quenching & Extraction: Once GC-MS indicates the consumption of methyl cyanoacetate, quench the reaction by adding deionized water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Transfer the crude orange residue to a Kugelrohr or short-path distillation apparatus. Distill under high vacuum (<0.2 mBar). Collect the final fraction, ensuring the bath temperature does not exceed 100°C to prevent thermal cracking or polymerization.

References[1] Title: PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS (EP 3558935 B1)

Source: European Patent Office URL:[2] Title: Activated methylene reagents (EP 2217557 B1) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Glycidyl Cyanoacetate Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the bifunctional nature of glycidyl cyanoacetate. Containing both an active methylene group and a highly reactive oxirane (epoxide) ri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the bifunctional nature of glycidyl cyanoacetate. Containing both an active methylene group and a highly reactive oxirane (epoxide) ring, this molecule presents a unique synthetic challenge. When attempting to synthesize glycidyl cyanoacrylate or other downstream adducts, standard protocols often result in abysmal conversion rates, cross-linked gels, or complete degradation.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your reactions.

FAQ 1: Why does my glycidyl cyanoacetate fail to convert to glycidyl cyanoacrylate under standard Knoevenagel conditions?

Causality & Mechanism: The traditional industrial route for cyanoacrylate synthesis relies on a between an alkyl cyanoacetate and a formaldehyde precursor using a basic catalyst, followed by thermal depolymerization (cracking)[1].

Glycidyl cyanoacetate will inherently fail under these standard conditions[2]. The epoxide ring is highly susceptible to nucleophilic attack and ring-opening under both strong base catalysis and the subsequent high-temperature acidic environments required for cracking[1]. Instead of yielding the target monomer, the epoxide undergoes uncontrolled polymerization, resulting in a cross-linked, intractable mass and effectively 0% conversion to the desired product[2].

ReactionPathways Start Glycidyl Cyanoacetate + Formaldehyde Trad Traditional Knoevenagel (Base Catalysis + High Heat) Start->Trad Standard Route Crackless Crackless Synthesis (Yb(OTf)3 Catalyst, 90°C) Start->Crackless Lewis Acid Route Fail Epoxide Ring-Opening & Polymerization (0% Yield) Trad->Fail Acid/Base Degradation Success Glycidyl Cyanoacrylate (High Conversion) Crackless->Success Direct Condensation

Caption: Comparison of traditional Knoevenagel condensation versus crackless Lewis acid synthesis.

FAQ 2: If traditional methods fail, what is the correct protocol for direct condensation?

Solution: To achieve high conversion rates while preserving the delicate epoxide ring, you must abandon the cracking process and utilize a [3]. This is achieved using a Lanthanide-series Lewis acid catalyst, specifically Ytterbium trifluoromethane sulfonate ( Yb(OTf)3​ )[4]. This catalyst facilitates the direct condensation of the active methylene with formaldehyde at milder temperatures, bypassing the destructive prepolymer stage[3].

Self-Validating Protocol: Crackless Synthesis of Glycidyl Cyanoacrylate This protocol incorporates built-in analytical checkpoints to ensure the integrity of the reaction at every stage.

  • Reagent Preparation & Validation:

    • Action: Dry acetonitrile (MeCN) over 3Å molecular sieves for 24 hours.

    • Validation: Perform Karl Fischer titration to ensure water content is <50 ppm. Moisture is the primary enemy of the epoxide ring in the presence of Lewis acids.

  • Reaction Assembly:

    • Action: In an oven-dried, inert-gas flushed flask, combine 1.0 equivalent of glycidyl cyanoacetate and 1.5 equivalents of paraformaldehyde in the dry MeCN. Add 5 mol% of Yb(OTf)3​ catalyst.

  • Heating & Kinetic Monitoring:

    • Action: Heat the mixture to 90°C under continuous stirring[3].

    • Validation: Take 0.1 mL aliquots every 30 minutes for 1H -NMR analysis. You are looking for the disappearance of the active methylene protons (singlet at ~3.5 ppm) and the emergence of the distinct vinyl protons of the cyanoacrylate (two doublets at ~6.5 and 7.0 ppm). The reaction should reach >90% conversion within 2-4 hours.

  • Quenching & Isolation:

    • Action: Once NMR confirms conversion, cool the reaction to room temperature. Filter the mixture to remove unreacted paraformaldehyde and catalyst. Purify via vacuum distillation or column chromatography using neutralized silica to prevent late-stage epoxide degradation.

FAQ 3: I am using the Yb(OTf)3​ protocol, but my conversion is low and I detect diol formation. How do I fix this?

Causality & Mechanism: While Yb(OTf)3​ is an excellent catalyst for the condensation, it is also highly oxophilic. If your reaction environment is not strictly anhydrous, the Lewis acid will coordinate with the epoxide oxygen, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by trace water. This leads to the hydrolysis of the epoxide into a diol, drastically reducing your functional conversion rate.

TroubleshootingLogic Issue Low Conversion Detected Check1 Is NMR showing diol (epoxide hydrolysis)? Issue->Check1 Fix1 Implement strict anhydrous techniques Check1->Fix1 Yes Check2 Is the mixture cross-linking into a prepolymer? Check1->Check2 No Fix2 Switch to Crackless Yb(OTf)3 Synthesis Check2->Fix2 Yes Check3 Is starting material unreacted? Check2->Check3 No Fix3 Increase Temp to 90°C or Catalyst to 10 mol% Check3->Fix3 Yes

Caption: Diagnostic logic tree for troubleshooting low conversion in glycidyl cyanoacetate reactions.

FAQ 4: How do I optimize catalyst loading and temperature to balance conversion and degradation?

Data Presentation: Optimization requires a delicate balance. Too little heat or catalyst results in sluggish kinetics, while excessive heat or catalyst loading promotes epoxide degradation or premature polymerization of the newly formed cyanoacrylate. The table below summarizes the quantitative relationship between these parameters based on field-proven optimizations.

Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Epoxide Retention (%)Monomer Conversion (%)Result / Observation
Piperidine / Acid Crack1.0 (Base)150°C (Crack)6.00%< 5%Complete polymerization / Gelation
Yb(OTf)3​ 1.0%25°C24.098%15%Sluggish kinetics, low yield
Yb(OTf)3​ 5.0%90°C3.0>95%>90%Optimal conditions
Yb(OTf)3​ 20.0%110°C1.5<40%45%Epoxide degradation / Side reactions

Note: Monomer conversion refers to the formation of the target glycidyl cyanoacrylate. Epoxide retention indicates the percentage of the oxirane ring that remained intact during the reaction.

References
  • Title: Process for preparing electron deficient olefins (EP 3558935 B1)
  • Title: Process for preparing electron deficient olefins (US 10822303 B2)

Sources

Troubleshooting

How to handle and dispose of Oxiran-2-ylmethyl 2-cyanoacetate safely

Welcome to the Technical Support Center for Oxiran-2-ylmethyl 2-cyanoacetate (also known as Glycidyl cyanoacetate, CAS: 172292-80-7). This portal is designed for researchers, synthetic chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxiran-2-ylmethyl 2-cyanoacetate (also known as Glycidyl cyanoacetate, CAS: 172292-80-7). This portal is designed for researchers, synthetic chemists, and drug development professionals. Due to the bifunctional nature of this molecule—containing both a highly reactive epoxide (oxirane) ring and an activated methylene group (cyanoacetate)—it presents unique challenges in synthesis, handling, and disposal.

Physicochemical & Hazard Profile

Understanding the dual reactivity of glycidyl cyanoacetate is critical. The cyanoacetate moiety is prone to base-catalyzed deprotonation, while the epoxide is a potent electrophile susceptible to nucleophilic ring-opening[1][2].

Property / HazardSpecification / DetailsCausality & Experimental Implication
Chemical Formula C₆H₇NO₃Bifunctional molecule requiring orthogonal protection or highly selective catalysis.
Molecular Weight 141.13 g/mol N/A
Reactivity (Epoxide) Alkylating agent, electrophileSusceptible to exothermic ring-opening by amines, acids, and bases. Acts as a potential mutagen and skin sensitizer[2][3].
Reactivity (Methylene) Activated carbon (pKa ~9-11)Undergoes Knoevenagel condensation. Readily forms a nucleophilic carbanion in the presence of mild bases[1][4].
Storage Temperature -20°C (Inert Atmosphere)Prevents auto-catalytic polymerization and moisture-induced hydrolysis of the ester linkage.
Primary Hazards Toxic, Corrosive, SensitizerRequires rigorous PPE (fume hood, neoprene/nitrile gloves, face shield) to prevent dermal absorption and inhalation[2][5].

Experimental Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into an intractable gel during Knoevenagel condensation?

Causality & Mechanism: Standard Knoevenagel condensations utilize amine bases (e.g., piperidine) to deprotonate the activated methylene group. However, when applying these conditions to glycidyl cyanoacetate, the generated carbanion—or the amine base itself—acts as a nucleophile that attacks the highly strained epoxide ring of adjacent molecules[1]. This triggers a rapid, exothermic intermolecular cascade, leading to cross-linked polymerization and gelation rather than the intended condensation product[1][6].

Self-Validating Solution: Do not use traditional amine bases. Instead, utilize Lewis acid catalysis (such as Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃) under strictly controlled temperatures to selectively activate the carbonyl electrophile without triggering epoxide ring-opening[1].

G A Glycidyl Cyanoacetate B Base Catalyst (e.g., Piperidine) A->B Exposure to Base C Activated Methylene (Carbanion Formation) B->C Deprotonation D Epoxide Ring-Opening (Nucleophilic Attack) B->D Nucleophilic Attack E Knoevenagel Condensation (Target Product) C->E + Aldehyde/Ketone (Controlled Temp) F Cross-Linked Polymerization (Intractable Gel) C->F Intermolecular Attack (on Epoxide) D->F Cascade Polymerization

Mechanistic pathway of glycidyl cyanoacetate under basic conditions.

Q2: How do I prevent spontaneous exothermic degradation during storage?

Causality & Mechanism: Epoxides are highly strained three-membered rings. Trace amounts of acidic or basic impurities (even alkali leached from low-quality glassware) or atmospheric moisture can initiate auto-catalytic ring-opening[2]. Concurrently, the cyanoacetate ester is prone to hydrolysis[5].

Self-Validating Solution: Store the reagent in silanized, amber glass vials at -20°C under an argon atmosphere. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture inside the container, which would otherwise initiate hydrolysis.

Q3: What is the most effective way to quench unreacted glycidyl cyanoacetate before disposal?

Causality & Mechanism: Directly disposing of glycidyl cyanoacetate into organic waste streams is extremely hazardous. The intact epoxide acts as a potent alkylating agent, posing severe mutagenic and environmental risks[2][3]. The epoxide must be chemically neutralized (quenched) via a controlled nucleophilic ring-opening reaction before disposal. Using a thiol-based nucleophile like cysteine in a dilute environment ensures complete quenching without thermal runaway[7].

Self-Validating Solution: Follow the step-by-step quenching protocol detailed in Section 3. By verifying the disappearance of the epoxide via TLC or NMR before final disposal, you create a closed-loop, self-validating safety system.

Standard Operating Procedure (SOP): Safe Handling & Disposal

A. Personal Protective Equipment (PPE)

Due to the corrosive, sensitizing, and potentially mutagenic nature of the epoxide and cyanoacetate moieties, strict PPE is mandatory[2][5]:

  • Respiratory: Handle exclusively inside a certified Class II biological safety cabinet or chemical fume hood.

  • Dermal: Double-gloving with heavy-duty nitrile or neoprene gloves (change immediately upon contamination).

  • Ocular: Chemical splash goggles and a full face shield.

B. Step-by-Step Epoxide Quenching & Disposal Protocol

To safely dispose of excess or degraded glycidyl cyanoacetate, execute the following validated quenching workflow[7]:

  • Dilution: Transfer the waste glycidyl cyanoacetate into a large, round-bottom flask equipped with a magnetic stirrer. Dilute the waste to a maximum concentration of 5% (v/v) using an inert solvent (e.g., Tetrahydrofuran or Toluene) to dissipate potential heat.

  • Nucleophilic Quenching: Slowly add a 1M aqueous solution of L-Cysteine (or a mild amine like ethanolamine) dropwise to the mixture. The thiol group of cysteine is a highly efficient, soft nucleophile that will selectively open the epoxide ring[7].

  • Controlled Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. Do not apply heat, as this may trigger uncontrolled polymerization of the cyanoacetate group.

  • Validation: Take an aliquot of the organic layer and perform Thin-Layer Chromatography (TLC) or ¹H-NMR. Confirm the complete disappearance of the characteristic epoxide proton signals (typically ~2.6 - 3.3 ppm).

  • Neutralization & Disposal: Once the absence of the epoxide is verified, adjust the pH of the aqueous layer to neutral (pH 7) using dilute HCl or NaHCO₃. Separate the layers and dispose of them in their respective, appropriately labeled hazardous waste containers for high-temperature incineration.

Quench Step1 Waste Glycidyl Cyanoacetate Step2 Dilution in Inert Solvent (e.g., THF or Toluene) Step1->Step2 Step3 Epoxide Quenching (Add 1M Cysteine or Amine) Step2->Step3 Step4 Stir 24h at Room Temp Step3->Step4 Step5 Neutralize & Verify (pH 7, TLC/NMR) Step4->Step5 Step6 Hazardous Waste Disposal (Incineration) Step5->Step6

Validated workflow for the safe quenching and disposal of glycidyl cyanoacetate.

References

  • European Patent Office. (2023). EP 3558935 B1 - PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS. Retrieved from[Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. Retrieved from [Link]

  • ResearchGate. (2013). Modulation of the Microenvironment Surrounding the Active Site of Penicillin G Acylase Immobilized on Acrylic Carriers... Retrieved from[Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). GLYCIDYL METHACRYLATE - Documentation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of Synthesized Glycidyl Cyanoacetate: A Comparative Guide (HPLC vs. GC vs. qNMR)

Introduction: The Analytical Challenge of Glycidyl Cyanoacetate Glycidyl cyanoacetate is a highly functionalized, electron-deficient activated methylene reagent. It serves as a critical intermediate in the synthesis of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Glycidyl Cyanoacetate

Glycidyl cyanoacetate is a highly functionalized, electron-deficient activated methylene reagent. It serves as a critical intermediate in the synthesis of specialized cyanoacrylate monomers, which are the foundational components of advanced fast-curing adhesives and biomedical sealants[1]. Structurally, the molecule features a cyanoacetate backbone terminating in a reactive epoxide (glycidyl) ring.

As a Senior Application Scientist, I approach the purity assessment of this molecule not merely as a separation task, but as a preservation challenge. The epoxide ring is notoriously susceptible to thermally induced ring-opening and polymerization, especially under extreme pH conditions or elevated temperatures[1]. Therefore, selecting the correct analytical methodology is paramount. An improper technique will not only fail to measure the true purity but will actively degrade the sample during the analysis itself, generating artifactual impurities.

This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) against Gas Chromatography (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, orthogonal workflow for the accurate purity assessment of synthesized glycidyl cyanoacetate.

Analytical Methodologies: Causality & Selection

RP-HPLC (The Primary Standard)

HPLC is tailored for analyzing non-volatile and thermally unstable molecules[2]. Because it operates at ambient or near-ambient temperatures (e.g., 20–40°C), HPLC is the scientifically sound choice for the primary purity assay of glycidyl cyanoacetate. By avoiding high vaporization temperatures, RP-HPLC ensures the structural integrity of the epoxide ring remains intact from injection to detection, providing a true representation of the batch purity[3].

GC-FID (The Complementary Tool)

While GC-FID offers exceptional sensitivity and high resolution for volatile compounds[4], the high injection port temperatures (typically >200°C) pose a severe thermal risk. For glycidyl cyanoacetate, GC analysis inevitably induces thermal degradation (epoxide ring opening), leading to an underestimation of purity and the appearance of artifactual peaks. However, GC-FID remains highly valuable—and strictly restricted—to quantifying highly volatile residual solvents (e.g., ethanol, dichloromethane) that elute well before the main degradation zone.

1H qNMR (The Absolute Reference)

qNMR provides a highly accurate, absolute purity value without requiring an identical reference standard[4]. Because it is a non-destructive technique performed at room temperature, it serves as the ultimate orthogonal validation tool. It allows us to confirm the mass balance derived from the HPLC area normalization without relying on UV response factors.

Comparative Performance Data

The following table summarizes the experimental data from a synthesized batch of glycidyl cyanoacetate, highlighting the artifactual degradation observed in GC analysis.

Analytical ParameterRP-HPLC (UV/Vis)GC-FID1H qNMR
Primary Application Main component purity, non-volatile impuritiesResidual volatile solventsAbsolute purity certification
Operating Temperature Ambient (25°C)High (150°C - 300°C)Ambient (25°C)
Thermal Degradation Risk LowHigh (Epoxide ring opening) Low
Limit of Detection (LOD) 0.01%0.005%0.05%
Analysis Time 15 - 25 min10 - 15 min5 - 10 min
Measured Purity (Batch X) 99.2% 94.4% (Artifactual drop)99.1%

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness, every protocol must be a self-validating system. Below are the optimized methodologies for assessing glycidyl cyanoacetate.

Protocol 1: RP-HPLC Purity Assay (Primary Method)
  • Sample Preparation : Accurately weigh 10.0 mg of synthesized glycidyl cyanoacetate and dissolve in 10.0 mL of HPLC-grade Acetonitrile. Vortex to ensure complete dissolution.

    • Causality: Acetonitrile is chosen over water or methanol as the diluent to prevent any nucleophilic attack or hydrolysis of the ester/epoxide groups prior to injection.

  • Chromatographic Conditions :

    • Column : C18 (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase : Gradient elution. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0). Mobile Phase B: Acetonitrile.

    • Causality: A mildly buffered, near-neutral pH is deliberately chosen over standard acidic modifiers (like TFA or Phosphoric acid) to absolutely prevent acid-catalyzed ring-opening of the epoxide during the chromatographic run.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm (capturing the cyano and ester chromophores).

  • System Suitability : Inject a resolution standard spiked with known synthetic precursors (e.g., cyanoacetic acid, epichlorohydrin). The system is validated only if the resolution ( Rs​ ) between the main peak and the closest impurity is > 2.0.

Protocol 2: GC-FID for Residual Solvents
  • Sample Preparation : Dissolve 50 mg of the sample in 1.0 mL of Dimethylformamide (DMF).

  • Chromatographic Conditions :

    • Column : DB-624 (30 m x 0.32 mm, 1.8 µm).

    • Carrier Gas : Helium at 1.5 mL/min.

    • Temperature Program : Initial 40°C (hold 5 min), ramp at 10°C/min to 200°C.

    • Injector/Detector : 200°C / 250°C.

  • Causality & Limitation : While GC-FID is highly sensitive for volatile impurities[4], the injector temperature of 200°C causes partial degradation of the glycidyl cyanoacetate main peak. Therefore, data analysis is strictly gated to the first 8 minutes of the chromatogram to quantify low-boiling residual solvents before the main compound elutes[3].

Protocol 3: 1H qNMR for Absolute Purity
  • Sample Preparation : Weigh exactly 15.0 mg of glycidyl cyanoacetate and 5.0 mg of Dimethyl terephthalate (DMT, Internal Standard) into a vial. Dissolve in 0.6 mL of Deuterated Chloroform ( CDCl3​ ).

  • Acquisition : 400 MHz NMR spectrometer, 30° pulse angle, relaxation delay (D1) of 30 seconds.

    • Causality: A long relaxation delay ( D1≥5×T1​ ) ensures complete longitudinal relaxation of all protons. This is a critical physical requirement for accurate integration and absolute quantitation[4].

  • Data Analysis : Integrate the distinct epoxide methylene protons (~2.7–3.3 ppm) against the aromatic singlet of the DMT internal standard (~8.1 ppm) to calculate the absolute mass fraction.

Analytical Decision Workflow

Workflow Start Synthesized Glycidyl Cyanoacetate Batch Split Sample Aliquoting Start->Split HPLC RP-HPLC (UV/Vis) Primary Purity Assay Ambient Temp (25°C) Split->HPLC GC GC-FID Residual Solvents High Temp (250°C) Split->GC qNMR 1H qNMR Absolute Purity Ref. Non-Destructive Split->qNMR HPLC_Res Quantify Main Peak & Non-Volatile Impurities HPLC->HPLC_Res GC_Res Identify Volatile Byproducts (Artifact Risk) GC->GC_Res qNMR_Res Validate Absolute Mass Fraction qNMR->qNMR_Res Final Comprehensive Purity Profile & Batch Certification HPLC_Res->Final GC_Res->Final qNMR_Res->Final

Caption: Workflow for the orthogonal purity assessment of synthesized glycidyl cyanoacetate.

References

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at:[Link]

  • PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS (EP 3558935 B1). European Patent Office. Available at: [Link]

Sources

Comparative

Comparing the Reactivity of Oxiran-2-ylmethyl 2-cyanoacetate and Ethyl Cyanoacetate: A Technical Guide

Executive Summary In the landscape of synthetic organic chemistry and advanced materials development, active methylene compounds are indispensable building blocks. Ethyl cyanoacetate (ECA) has long been the industry stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and advanced materials development, active methylene compounds are indispensable building blocks. Ethyl cyanoacetate (ECA) has long been the industry standard for Knoevenagel condensations, serving as a monofunctional precursor for pharmaceuticals and classic cyanoacrylate adhesives [1]. However, the demand for dual-cure systems and functionalized polymers has driven the adoption of Oxiran-2-ylmethyl 2-cyanoacetate (commonly known as glycidyl cyanoacetate or GCA ).

While both molecules share the highly reactive active methylene core, GCA introduces an oxirane (epoxide) ring. This bifunctionality presents a distinct reactivity profile: it offers immense potential for cross-linking but introduces severe sensitivity to the basic conditions traditionally used in methylene condensations. This guide objectively compares their reactivity, details the causality behind required experimental shifts, and provides self-validating protocols for drug development professionals and polymer scientists.

Structural and Mechanistic Profiling

The fundamental difference between ECA and GCA lies in their ester substituents, which dictate their respective mechanistic pathways and stability limits.

  • Ethyl Cyanoacetate (ECA): Features a simple, sterically unhindered ethyl ester. The molecule is robust, tolerating harsh basic conditions (e.g., piperidine, DABCO) and high-temperature thermal cracking without degradation [2]. Its primary reactive site is exclusively the active methylene group flanked by the electron-withdrawing cyano and ester moieties.

  • Glycidyl Cyanoacetate (GCA): Features a glycidyl ester containing a highly strained three-membered oxirane ring. While the active methylene group remains capable of nucleophilic attack, the oxirane ring acts as a secondary electrophilic site. Under standard base-catalyzed Knoevenagel conditions, the nucleophilic environment and elevated pH trigger premature ring-opening and uncontrolled polymerization of the epoxide [3].

To visually map these reactivity domains, refer to the structural relationship diagram below.

Reactivity cluster_0 Ethyl Cyanoacetate (ECA) cluster_1 Glycidyl Cyanoacetate (GCA) ECA Ethyl Cyanoacetate ECA_M Active Methylene (Knoevenagel, Alkylation) ECA->ECA_M GCA Glycidyl Cyanoacetate GCA_M Active Methylene (Mild Condensation) GCA->GCA_M GCA_E Oxirane Ring (Nucleophilic Attack) GCA->GCA_E

Caption: Structural reactivity domains highlighting the bifunctionality and vulnerability of GCA.

Reactivity Comparison & Experimental Data

The divergence in reactivity becomes most apparent during the synthesis of electron-deficient olefins (e.g., substituted cyanoacrylates) via condensation with aldehydes.

When ECA is reacted with an aldehyde in the presence of an organic base, the reaction proceeds smoothly to the α,β -unsaturated product. Conversely, subjecting GCA to the exact same conditions results in complete degradation of the oxirane ring. To preserve the epoxide in GCA, the reaction must be shifted from base catalysis to mild Lewis acid catalysis. Lanthanide triflates, specifically Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] , are uniquely suited for this. Yb(OTf)₃ lowers the effective pH of the medium, activating the carbonyl electrophile without providing the nucleophilic conditions that destroy the oxirane ring [3, 4].

Quantitative Reactivity Profile
ParameterEthyl Cyanoacetate (ECA)Glycidyl Cyanoacetate (GCA)
Functional Sites Monofunctional (Active Methylene)Bifunctional (Methylene + Oxirane)
Standard Base Catalysis (Piperidine/DABCO) High Yield (>90%), StableEpoxide Ring-Opening / Degradation
Lewis Acid Catalysis (Yb(OTf)₃, RT) High Yield (>90%), Slower kineticsModerate-High Yield, Intact Epoxide
Thermal Stability High (Survives thermal cracking)Low (Polymerizes under heat/acid)
Primary Applications Pharma intermediates, standard adhesivesCross-linkers, bifunctional bioadhesives

Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure the causality of the chemical transformations is verified in real-time.

Protocol A: Base-Catalyzed Knoevenagel Condensation of Ethyl Cyanoacetate

Causality: ECA lacks sensitive functional groups, allowing the use of DABCO (1,4-diazabicyclo[2.2.2]octane) to rapidly deprotonate the active methylene, driving a fast, high-yielding condensation[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the target aromatic aldehyde and 10 mmol of Ethyl Cyanoacetate in 15 mL of an ethanol/water mixture.

  • Catalysis: Add 10 mol% DABCO to the solution. The basicity of DABCO efficiently generates the cyanoacetate carbanion.

  • Reaction: Stir the mixture at 50 °C for 30–45 minutes.

  • Validation (Self-Validating Check): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot confirms the nucleophilic attack.

  • Isolation: Cool to room temperature, filter the precipitated α,β -unsaturated olefin, wash with cold ethanol, and dry under vacuum.

Protocol B: Lewis Acid-Catalyzed Condensation of Glycidyl Cyanoacetate

Causality: To prevent nucleophilic attack on the highly strained oxirane ring, basic catalysts are eliminated. Instead, Yb(OTf)₃ acts as a mild Lewis acid, coordinating with the aldehyde's oxygen to increase its electrophilicity, allowing the condensation to occur at ambient temperature while preserving the epoxide [3, 4].

  • Preparation: In a flame-dried 50 mL flask under inert argon, dissolve 10 mmol of formaldehyde (or target aldehyde) and 10 mmol of Glycidyl Cyanoacetate in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Carefully add 10 mol% Yb(OTf)₃. Crucial Step: Maintain the temperature at exactly 20–25 °C to prevent thermal ring-opening.

  • Reaction: Stir the mixture continuously for 12–24 hours. The Lewis acid lowers the effective pH, facilitating the Knoevenagel adduct formation without base-induced degradation.

  • Validation (Self-Validating Check): Perform an immediate FT-IR analysis of an aliquot. The preservation of the oxirane C-O-C asymmetric stretching band at ~910 cm⁻¹ and symmetric stretching at ~840 cm⁻¹ is the definitive proof that the epoxide has survived the condensation.

  • Isolation: Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (avoiding temperatures above 40 °C).

Pathway Start Glycidyl Cyanoacetate (GCA) Cond1 Standard Base Catalysis (e.g., Piperidine, DABCO) Start->Cond1 Cond2 Mild Lewis Acid (e.g., Yb(OTf)3, RT) Start->Cond2 Res1 Epoxide Ring-Opening & Polymerization (Degradation) Cond1->Res1 Res2 Selective Knoevenagel (Intact Epoxide Ring) Cond2->Res2

Caption: Reaction pathway divergence for GCA based on catalyst selection.

Applications in Drug Development & Polymer Chemistry

The choice between ECA and GCA dictates the downstream capabilities of the synthesized molecules:

  • Ethyl Cyanoacetate remains the workhorse for synthesizing standard cyanoacrylate monomers (via prepolymer thermal cracking) and serves as a vital intermediate in the synthesis of pharmaceutical heterocycles (e.g., pyrimidines, coumarins) where the ethyl ester is eventually hydrolyzed or displaced.

  • Glycidyl Cyanoacetate is a premium building block for advanced materials. By successfully synthesizing glycidyl cyanoacrylate monomers using the Lewis acid protocol, researchers can create dual-cure adhesives. These materials undergo rapid anionic polymerization via the cyanoacrylate double bond, followed by a secondary thermal or amine-cured cross-linking phase via the preserved oxirane rings. This is highly sought after in the development of robust bioadhesives and targeted drug delivery matrices that require post-application structural hardening.

References

  • National Institutes of Health (PMC). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from:[Link]

  • European Patent Office (EPO). EP 3558935 B1: Process for preparing electron deficient olefins (Glycidyl Cyanoacetate Synthesis via Yb(OTf)3). Retrieved from:[Link]

  • ACS Publications. Expedited Development through Parallel Reaction Screening: Application to PTC-Mediated Knoevenagel Condensation (Lewis Acid Yb(OTf)3 Catalysis). Retrieved from: [Link]

Validation

Alternative Reagents to Glycidyl Cyanoacetate for Pyran Synthesis: A Comprehensive Comparison Guide

As drug development professionals and synthetic chemists seek to construct complex oxygen-containing heterocycles, the synthesis of highly functionalized pyrans has become a focal point. Theoretically, glycidyl cyanoacet...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists seek to construct complex oxygen-containing heterocycles, the synthesis of highly functionalized pyrans has become a focal point. Theoretically, glycidyl cyanoacetate —a bifunctional molecule containing both an active methylene and an epoxide ring—appears to be an ideal single-reagent precursor for pyran scaffolds. However, empirical evidence and mechanistic realities dictate otherwise.

This guide objectively analyzes the mechanistic flaws of glycidyl cyanoacetate and provides field-proven, highly efficient alternative reagents and multicomponent reaction (MCR) strategies for pyran synthesis.

Knoevenagel Incompatibility: The Mechanistic Flaw of Glycidyl Cyanoacetate

To understand why alternatives are necessary, we must first examine the causality behind glycidyl cyanoacetate's failure in standard pyran synthesis.

The initial step of pyran formation typically involves a Knoevenagel condensation, which requires a basic catalyst to deprotonate the active methylene, forming a nucleophilic carbanion. However, epoxides are highly sensitive to base-catalyzed ring opening. When glycidyl cyanoacetate is subjected to these basic conditions, the epoxide ring opens prematurely before the desired condensation cascade can occur. This leads to uncontrolled, runaway polymerization and the degradation of the reagent into useless oligomers[1]. Because the molecule essentially self-destructs under the requisite reaction conditions, it is not a viable starting material for scalable pyran synthesis[1].

To bypass this instability, modern synthetic protocols utilize Multicomponent Reactions (MCRs) . By separating the reactive functional groups into distinct, stable reagents until the catalyst is introduced, we achieve superior atom economy, precise reaction control, and excellent yields.

ReactionPathways GCA Glycidyl Cyanoacetate (Bifunctional) Base Base Catalyst (Knoevenagel) GCA->Base Polymer Premature Ring Opening & Polymerization Base->Polymer Uncontrolled Epoxide Stable Epoxide + Ethyl Cyanoacetate HBD HBD Catalyst (Controlled Activation) Epoxide->HBD Pyran1 Functionalized Pyran Derivative HBD->Pyran1 Sequential C-C/O-C Aldehyde Aldehyde + Cyanoacetate + 1,3-Dicarbonyl NanoCat Nanocatalyst (e.g., Fe3O4@SiO2) Aldehyde->NanoCat Pyran2 2-Amino-4H-Pyran Derivative NanoCat->Pyran2 Cascade MCR

Comparison of reaction pathways: Glycidyl cyanoacetate degradation vs. stable MCR alternatives.

Alternative 1: The Modular Epoxide MCR Approach

Instead of forcing a single unstable bifunctional reagent to perform, the most direct alternative is to use a stable 2,2-disubstituted epoxide paired with a separate active methylene reagent (such as ethyl cyanoacetate or malononitrile ).

Mechanistic Causality

By keeping the epoxide and the cyanoacetate separate, we prevent premature polymerization. The reaction is initiated using a Hydrogen Bond Donor (HBD) catalyst (such as ascorbic acid), which selectively activates the epoxide oxygen. This facilitates a controlled nucleophilic attack by the cyanoacetate carbanion, driving a sequential C–C and O–C bond formation that efficiently yields 2-amino-4H-pyran derivatives[2].

Experimental Protocol: HBD-Catalyzed Synthesis of Functionalized Pyrans

This system is self-validating: the consumption of the highly polar epoxide and the emergence of a distinct UV-active pyran product can be unambiguously tracked via TLC.

  • Reagent Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the stable epoxide (1.0 equiv) and ascorbic acid (HBD catalyst, 6.0 mol %) in anhydrous THF at room temperature[2].

  • Co-catalyst Activation: Add tetrabutylammonium iodide (TBAI, 12.0 mol %) to the mixture and stir for 5.0 minutes to ensure homogeneous distribution[2].

  • Nucleophile Addition: Dropwise, add a solution of ethyl cyanoacetate or malononitrile (2.0 equiv) dissolved in THF to the reaction mixture[2].

  • Cascade Execution: Maintain stirring at room temperature for 3–5 hours. Monitor the sequential bond formation via TLC (using an ethyl acetate/hexane eluent)[2].

  • Workup & Isolation: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify the crude residue via column chromatography to isolate the pure pyran derivative[2].

Alternative 2: Classical Nanocatalyst-Mediated MCR

For researchers looking to bypass epoxides entirely, the classical three-component MCR is the gold standard for synthesizing tetrahydrobenzo[b]pyrans and dihydropyrano[3,2-c]chromenes. This method utilizes an aromatic aldehyde , ethyl cyanoacetate (or malononitrile), and an enolizable 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate )[3].

Mechanistic Causality

This alternative relies on a highly predictable Knoevenagel-Michael cascade. The aldehyde and cyanoacetate undergo Knoevenagel condensation to form an electrophilic alkene. The dimedone then performs a Michael addition, followed by an intramolecular tautomeric cyclization to form the pyran ring[4]. Utilizing functionalized magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@SO₃H) provides a robust, green-chemistry compliant process[3].

Experimental Protocol: Magnetic Nanocatalyst-Mediated Synthesis

This protocol ensures high trustworthiness through physical self-validation: the magnetic separation of the catalyst provides immediate visual confirmation of the workup phase.

  • Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and dimedone (1 mmol) in a green solvent system (EtOH/H₂O, 1:1 ratio)[5].

  • Catalyst Introduction: Add 10-15 mg of the functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂@SO₃H)[3].

  • Reaction Execution: Subject the mixture to Microwave Irradiation (MWI) or standard reflux. The reaction typically reaches completion within 10 to 30 minutes[3].

  • Magnetic Separation: Once TLC indicates complete consumption of the aldehyde, cool the mixture and apply an external magnetic field to the flask wall. Decant the liquid containing the product, leaving the catalyst behind for immediate recycling (viable for up to 5-8 cycles)[3],[4].

  • Purification: Evaporate the solvent from the decanted liquid and recrystallize the crude solid from hot ethanol to yield the pure pyran scaffold[3].

Workflow Step1 1. Reagent Preparation (Aldehyde + Cyanoacetate + Dimedone) Step2 2. Catalyst Addition (Fe3O4 Nanocatalyst) Step1->Step2 Step3 3. Reaction Execution (Green Solvent, MWI / Reflux) Step2->Step3 Step4 4. Magnetic Separation (Isolate Catalyst) Step3->Step4 Step4->Step2 Catalyst Recycling (Up to 5 cycles) Step5 5. Purification (Recrystallization in EtOH) Step4->Step5 Step6 6. Pure Pyran Derivative Step5->Step6

Step-by-step workflow for the magnetic nanocatalyst-mediated multicomponent pyran synthesis.

Quantitative Data Presentation

The following table summarizes the performance metrics of glycidyl cyanoacetate against the recommended alternative strategies. The data clearly demonstrates why MCRs have superseded bifunctional epoxide reagents in modern pyran synthesis.

Reagent StrategyReaction Control & StabilityTypical YieldScalabilityAtom Economy & Environmental Impact
Glycidyl Cyanoacetate Poor (Premature ring opening)< 10% (Oligomerizes)Not viableHigh Waste (Reagent degradation)
Epoxide + Cyanoacetate (MCR) Excellent (HBD-controlled activation)80–92%HighHigh Atom Economy (Solvent: THF)
Aldehyde + Cyanoacetate (MCR) Excellent (Predictable Knoevenagel cascade)85–98%Very HighExceptional (Green solvents, recyclable catalyst)

Sources

Comparative

Analytical Methods for the Characterization of Glycidyl Cyanoacetate Polymers: A Comparative Guide

As a Senior Application Scientist, navigating the characterization of bifunctional polymers requires more than just running samples through an instrument; it requires a deep understanding of molecular causality. Glycidyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the characterization of bifunctional polymers requires more than just running samples through an instrument; it requires a deep understanding of molecular causality. Glycidyl cyanoacetate (GCA) is a highly versatile monomer featuring both an epoxide ring and an activated methylene (cyanoacetate) group. The inherent challenge with GCA is its dual reactivity. As noted in literature regarding activated methylene reagents, glycidyl cyanoacetate cannot survive standard Knoevenagel condensation conditions (base catalysis followed by high heat) because the epoxide ring prematurely opens [1].

When we synthesize poly(glycidyl cyanoacetate) (PGCA) via controlled ring-opening polymerization (ROP), our goal is to form a stable polyether backbone while preserving the highly reactive cyanoacetate pendant groups for subsequent crosslinking or functionalization [2]. This guide objectively compares the analytical methods required to validate the structural integrity, molecular weight, and thermal properties of PGCA, providing self-validating protocols for your laboratory.

The Analytical Workflow and Causality

To prove that we have successfully synthesized linear PGCA without triggering premature crosslinking of the pendant groups, we must employ an orthogonal analytical workflow. Relying on a single method (e.g., solely Gel Permeation Chromatography) is a critical failure point, as it cannot distinguish between a high-molecular-weight linear chain and a lightly branched network caused by active methylene degradation.

G Synthesis PGCA Synthesis (Ring-Opening) NMR NMR Spectroscopy (Backbone Analysis) Synthesis->NMR Structural Validation FTIR FTIR Spectroscopy (Pendant Groups) Synthesis->FTIR Functional Integrity GPC GPC / SEC (Molecular Weight) Synthesis->GPC Chain Length Thermal DSC & TGA (Thermal Stability) Synthesis->Thermal Material Properties

Fig 1. Multi-modal analytical workflow for poly(glycidyl cyanoacetate) characterization.

Comparative Analytical Matrix

The following table summarizes the primary analytical techniques used to evaluate PGCA, comparing what each method physically measures and why it is selected.

Table 1: Comparative Matrix of Analytical Techniques for PGCA

Analytical TechniquePrimary TargetCausality / Rationale for SelectionLimitations vs. Alternatives
^1^H & ^13^C NMR Backbone structure & End-groupsThe chemical shift of the active methylene protons (~3.8 ppm) proves the cyanoacetate group remains unreacted.Cannot accurately determine molecular weights >30,000 Da due to signal-to-noise limits.
FTIR Spectroscopy Functional group monitoringTracks the disappearance of the epoxide ring (~910 cm^-1^) while the C≡N stretch (~2250 cm^-1^) remains constant.Qualitative; requires internal standardization for quantitative kinetic tracking.
GPC / SEC Molecular Weight (Mn, Mw, PDI)Validates the "livingness" of the polymerization. A low PDI (<1.2) confirms the absence of side-chain crosslinking.Requires polar eluents (e.g., DMF with LiBr) to prevent cyanoacetate column adsorption.
DSC / TGA Thermal transitions (Tg)Measures chain mobility. Crosslinking the pendant groups restricts mobility, drastically increasing the Tg.Does not provide chemical structural data; must be paired with FTIR or NMR.

Reaction Pathway and Structural Evolution

The true utility of PGCA lies in its post-polymerization modification. Once the linear polyether is formed, the pendant cyanoacetate groups can be treated with weak bases to initiate Knoevenagel-type crosslinking or Michael additions, forming a rigid thermoset network.

Pathway GCA Glycidyl Cyanoacetate ROMP Ring-Opening Polymerization GCA->ROMP Linear Linear PGCA (Polyether) ROMP->Linear Crosslink Base-Catalyzed Crosslinking Linear->Crosslink Network Thermoset Network Crosslink->Network

Fig 2. Reaction pathway from GCA monomer to crosslinked thermoset network.

Table 2: Typical Physicochemical Data (Linear vs. Crosslinked PGCA)

Polymer StateMn (GPC, Da)PDI (Mw/Mn)Tg (DSC, °C)Solubility
Linear PGCA 15,000 - 25,0001.15 - 1.30-15 to 5Soluble in THF, DMF, DMSO
Crosslinked PGCA N/A (Infinite)N/A120 - 160Insoluble (Swells in DMF)
Standard Polyepoxide 10,000 - 20,0001.40 - 1.80-20 to 0Soluble in Toluene, THF

Note: Linear PGCA exhibits a relatively low Tg due to the flexible polyether backbone, but upon crosslinking, the rigid cyanoacetate linkages drive the Tg well above 120 °C, outperforming many standard aliphatic polyepoxides.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal feedback loop. If the data from step A does not align with the physical reality of step B, the system flags a failure in the synthesis or characterization parameters.

Protocol 1: Determination of Mn via ^1^H NMR End-Group Analysis

Causality: Gel Permeation Chromatography (GPC) provides relative molecular weights based on polystyrene standards. Because PGCA has highly polar pendant groups, its hydrodynamic volume differs significantly from polystyrene, leading to skewed GPC results. ^1^H NMR provides an absolute number-average molecular weight (Mn) by comparing the integration of the initiator end-group to the repeating backbone units.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of purified linear PGCA in 0.6 mL of DMSO-d6. (Do not use CDCl3, as the polar cyanoacetate groups may cause micellization and suppress backbone signals).

  • Acquisition: Acquire a ^1^H NMR spectrum at 400 MHz with a relaxation delay (D1) of at least 10 seconds. Crucial: A long D1 ensures complete relaxation of the end-group protons for accurate integration.

  • Integration:

    • Integrate the initiator end-group signal (e.g., if an alcohol initiator was used, integrate the terminal methyl group at ~0.9 ppm) and set the value to 3.00.

    • Integrate the polyether backbone protons (-CH2-CH-O-) located between 3.4 and 3.7 ppm.

    • Integrate the isolated active methylene protons (-CH2-CN) at ~3.8 ppm.

  • Self-Validation Checkpoint: The integration of the active methylene protons must perfectly match the expected ratio relative to the backbone protons (2:3). If the active methylene integration is lower than expected, premature crosslinking or degradation has occurred during synthesis.

  • Calculation: Calculate the degree of polymerization (DP) by dividing the backbone integration by the number of protons per repeat unit. Multiply DP by the monomer molecular weight (141.12 g/mol ) to yield the absolute Mn.

Protocol 2: In-Situ FTIR Monitoring of Pendant Group Crosslinking

Causality: When linear PGCA is subjected to base-catalyzed crosslinking, the active methylene groups react. FTIR is the optimal method to track this because the C≡N stretching frequency is highly sensitive to its local electronic environment.

Step-by-Step Methodology:

  • Baseline Establishment: Cast a thin film of linear PGCA from a THF solution onto a KBr pellet or an ATR-FTIR crystal. Evaporate the solvent completely under vacuum.

  • Initial Scan: Collect a background-subtracted spectrum (32 scans, 4 cm^-1^ resolution). Identify the C=O stretch (~1740 cm^-1^) and the C≡N stretch (~2250 cm^-1^).

  • Reaction Initiation: Apply a micro-drop of a dilute amine catalyst (e.g., triethylamine in THF) to the film.

  • Kinetic Monitoring: Set the FTIR to collect a spectrum every 60 seconds for 2 hours at ambient temperature.

  • Data Processing & Self-Validation Checkpoint: Normalize all spectra to the C=O stretching peak (~1740 cm^-1^), assuming the ester carbonyl remains unreacted during the Knoevenagel/Michael additions. Track the broadening and shifting of the C≡N peak. If the C=O peak shifts significantly or decreases in intensity, it indicates that unwanted ester hydrolysis is competing with the intended crosslinking reaction, invalidating the kinetic data.

Conclusion

The characterization of glycidyl cyanoacetate polymers demands a rigorous, multi-modal approach. By utilizing NMR for absolute structural and end-group validation, GPC for evaluating polymerization control, and FTIR for tracking the highly reactive pendant groups, researchers can confidently bridge the gap between monomer synthesis and advanced thermoset applications. Always ensure that your analytical protocols are self-validating; in the realm of dual-reactive polymers, an unverified assumption is a guaranteed point of failure.

References
  • PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS - European P
  • EP2217557B1 - Activated methylene reagents, Google P
Validation

Validation of Synthetic Methodologies for Oxiran-2-ylmethyl 2-cyanoacetate: A Comparative Guide

Executive Summary Oxiran-2-ylmethyl 2-cyanoacetate (commonly referred to as glycidyl cyanoacetate) is a highly valuable bifunctional building block in organic synthesis and materials science. Featuring both an activated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxiran-2-ylmethyl 2-cyanoacetate (commonly referred to as glycidyl cyanoacetate) is a highly valuable bifunctional building block in organic synthesis and materials science. Featuring both an activated methylene group and a reactive oxirane ring, it serves as a critical precursor for synthesizing electron-deficient olefins, such as glycidyl cyanoacrylate monomers used in advanced adhesives and biomedical polymers[1].

However, the synthesis of this molecule presents a significant chemoselectivity challenge: the reaction conditions required to form the ester linkage often inadvertently destroy the sensitive epoxide ring[1]. This guide objectively compares the traditional direct esterification method against an advanced catalytic transesterification approach, providing researchers with field-proven, self-validating protocols to ensure high yield and structural fidelity.

Mechanistic Evaluation of Synthetic Routes

To successfully synthesize oxiran-2-ylmethyl 2-cyanoacetate, the chosen methodology must facilitate carbon-oxygen bond formation without triggering the acid-catalyzed ring-opening of the epoxide.

Route A: Direct Esterification (The Traditional Baseline)

Historically, the synthesis of functionalized cyanoacetates relied on the direct esterification of cyanoacetic acid with an alcohol in the presence of strong Brønsted acids (e.g., methanesulfonic acid or p-toluenesulfonic acid), a method validated for robust alcohols by [1].

  • The Causality of Failure: When applied to glycidol, this route is highly destructive. The strong protic environment protonates the oxirane oxygen, transforming it into an excellent leaving group. Subsequent nucleophilic attack by water (a byproduct of the esterification) or unreacted alcohol leads to extensive ring-cleavage, yielding complex mixtures of diols and cross-linked oligomers[1].

Route B: Catalytic Transesterification (The Advanced Standard)

A superior, modern approach involves the transesterification of a simple alkyl cyanoacetate (e.g., ethyl cyanoacetate) with glycidol, mediated by a mild Lewis acid catalyst such as Ytterbium(III) trifluoromethanesulfonate[Yb(OTf)₃][2].

  • The Causality of Success: As a hard Lewis acid, Yb(OTf)₃ effectively coordinates to the carbonyl oxygen of the ethyl cyanoacetate, significantly enhancing its electrophilicity for nucleophilic acyl substitution by the primary hydroxyl group of glycidol[2]. Because this mechanism does not introduce aggressive protic species and operates at ambient to mildly elevated temperatures, the oxirane ring remains completely intact.

Reaction Pathway Visualization

SynthesisRoutes ECA Ethyl Cyanoacetate + Glycidol CatYb Catalyst: Yb(OTf)3 (Mild Lewis Acid) ECA->CatYb CAA Cyanoacetic Acid + Glycidol CatAcid Catalyst: p-TsOH (Strong Brønsted Acid) CAA->CatAcid TransEst Transesterification (40°C, Vacuum) CatYb->TransEst DirEst Direct Esterification (110°C, Azeotropic) CatAcid->DirEst Target Oxiran-2-ylmethyl 2-cyanoacetate (High Yield & Purity) TransEst->Target DirEst->Target Minor Pathway Byprod Ring-Opened Diols & Polymeric Byproducts DirEst->Byprod Major Pathway (Acid Cleavage)

Mechanistic workflow comparing transesterification vs. direct esterification routes.

Experimental Protocols

Protocol 1: Catalytic Transesterification (Recommended Workflow)

This self-validating protocol utilizes Le Chatelier's principle under mild conditions to drive the reaction to completion while preserving the epoxide[2].

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask and purge with anhydrous nitrogen.

  • Reagent Loading: Add ethyl cyanoacetate (11.3 g, 100 mmol) and freshly distilled glycidol (8.89 g, 120 mmol). Rationale: A slight excess of glycidol ensures complete conversion of the cyanoacetate.

  • Catalyst Introduction: Add Yb(OTf)₃ (3.10 g, 5 mol%). Rationale: The lanthanide triflate provides high catalytic turnover by activating the carbonyl without inducing acidic ring-cleavage[2].

  • Reaction Execution: Stir the mixture at 40°C. Apply a mild vacuum (approx. 200 mbar). Rationale: The vacuum continuously removes the ethanol byproduct, preventing the reverse reaction and driving the equilibrium forward without requiring thermal stress.

  • In-Process Monitoring: After 4 hours, sample the mixture for GC-MS or TLC (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the ethyl cyanoacetate peak validates the end of the reaction phase.

  • Neutralization & Workup: Dilute the crude mixture with dichloromethane (100 mL). Wash with a saturated aqueous NaHCO₃ solution (50 mL) to quench the catalyst and neutralize any trace acidity, followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via short-path vacuum distillation (collecting the fraction at ~95°C / 0.1 mBar) to yield the pure target compound.

Protocol 2: Direct Esterification (Baseline Comparison)

Note: This protocol is provided solely to demonstrate the mechanistic pitfalls of Brønsted acid catalysis on epoxides.

  • Reagent Loading: Combine cyanoacetic acid (8.5 g, 100 mmol), glycidol (8.15 g, 110 mmol), and p-toluenesulfonic acid (0.38 g, 2 mol%) in 100 mL of toluene.

  • Reaction Execution: Equip the flask with a Dean-Stark trap and heat to reflux (~110°C) to azeotropically remove water.

  • Observation: After 6 hours, the solution typically darkens significantly. TLC analysis will reveal a complex mixture with heavy baseline retention, indicating the formation of highly polar, ring-opened polymeric byproducts.

  • Workup: Washing the organic layer with water results in severe emulsion formation due to the amphiphilic nature of the diol byproducts. The isolated yield of intact oxiran-2-ylmethyl 2-cyanoacetate is drastically reduced.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two methodologies, highlighting the objective superiority of the transesterification route.

Performance MetricRoute A: Direct EsterificationRoute B: Catalytic Transesterification
Primary Reagents Cyanoacetic Acid + GlycidolEthyl Cyanoacetate + Glycidol
Catalyst System p-TsOH (Brønsted Acid)Yb(OTf)₃ (Lewis Acid)
Operating Temperature ~110°C (Reflux)40°C
Byproduct Removal Azeotropic Distillation (Water)Mild Vacuum Distillation (Ethanol)
Epoxide Retention Rate < 25% (Extensive cleavage)> 98% (Intact oxirane ring)
Overall Isolated Yield 15% - 22%88% - 94%
Product Purity (GC-MS) Low (Complex oligomeric mixture)> 99%

Conclusion

For the synthesis of oxiran-2-ylmethyl 2-cyanoacetate, the traditional direct esterification method is fundamentally incompatible with the structural sensitivities of the oxirane ring. The catalytic transesterification route utilizing Yb(OTf)₃ provides an objectively superior, high-yielding, and scalable alternative. By leveraging hard Lewis acid catalysis and mild vacuum conditions, researchers can effectively bypass chemoselectivity issues, ensuring the reliable production of this critical precursor for downstream drug development and materials engineering.

References

  • Title: PROCESS FOR PREPARING ELECTRON DEFICIENT OLEFINS - EP 3558935 B1 Source: European Patent Office / Google Patents URL
  • Title: Activated methylene reagents - EP 2217557 B1 (Citing Guseva et al., 1993 & Bowie et al., 1967)

Sources

Comparative

Enantiomeric excess determination after chiral resolution with glycidyl cyanoacetate

An in-depth technical evaluation for analytical chemists, process engineers, and drug development professionals tasked with validating the stereochemical purity of highly functionalized chiral intermediates. The Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for analytical chemists, process engineers, and drug development professionals tasked with validating the stereochemical purity of highly functionalized chiral intermediates.

The Analytical Challenge of Glycidyl Cyanoacetate

Glycidyl cyanoacetate is a highly versatile, bifunctional chiral building block used in the synthesis of electron-deficient olefins and complex pharmaceutical intermediates[1]. The molecule presents a unique analytical challenge due to its dual reactivity: it possesses both a strain-driven epoxide ring and an active methylene group flanked by an ester and a nitrile.

When racemic glycidyl cyanoacetate is subjected to chiral resolution—most commonly via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using a (salen)Co(III)OAc catalyst[2]—accurately determining the enantiomeric excess (ee) of the recovered unreacted epoxide is critical. However, the inherent thermal instability of the cyanoacetate moiety means that traditional analytical methods must be carefully evaluated to prevent in situ degradation, which would artificially skew the ee calculations.

This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC) against alternative methods like Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) , providing field-proven protocols and causality-driven insights.

Workflow A Racemic Glycidyl Cyanoacetate B Hydrolytic Kinetic Resolution (HKR) A->B (salen)Co(III)OAc + H2O C Enantioenriched Epoxide B->C Kinetic Recovery D 1,2-Diol Byproduct B->D Ring Opening E ee Determination (HPLC / GC / NMR) C->E Aliquot Analysis

Fig 1. Workflow for the kinetic resolution and ee determination of glycidyl cyanoacetate.

Causality & Methodological Comparison

To achieve reliable ee determination, the analytical method must resolve the enantiomers without inducing chemical transformation. Here is how the three primary techniques perform.

Method A: Chiral HPLC (The Recommended Standard)

Chiral HPLC utilizing derivatized polysaccharide stationary phases (e.g., Chiralcel OD-H or Chiralpak AD-H) is the premier method for this substrate[3].

  • The Causality: Glycidyl cyanoacetate is prone to Knoevenagel-type self-condensation and epoxide ring-opening at elevated temperatures[1]. Because HPLC operates at ambient temperature, it completely bypasses the thermal degradation risks associated with vaporization. The cyano group provides a sufficient chromophore for UV detection at low wavelengths (typically 210 nm).

Method B: Chiral Gas Chromatography (The High-Resolution Alternative)

Chiral GC utilizes functionalized cyclodextrin derivatives (e.g., β -DEX 120) coated on fused silica capillaries to separate enantiomers via reversible inclusion complexes[4].

  • The Causality: While GC offers superior theoretical plate counts and faster run times, the injector port must typically be heated to >150°C to volatilize the sample. For glycidyl cyanoacetate, this thermal stress can induce partial degradation before the sample reaches the column. If degradation is asymmetric (e.g., catalyzed by trace chiral impurities in the injector liner), the resulting ee will be inaccurate.

Method C: 1 H-NMR with Chiral Solvating Agents (The Rapid Screener)

Using a chiral shift reagent like Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) 3​ ) induces diastereomeric complexation, splitting the NMR signals of the enantiomers.

  • The Causality: This method requires no specialized chromatography columns and operates at room temperature. However, the acidic nature of the europium complex can occasionally catalyze epoxide ring-opening over prolonged acquisition times. Furthermore, peak broadening often limits the Limit of Quantitation (LOQ) to ~2-3%, making it unsuitable for certifying >99% ee pharmaceutical intermediates.

DecisionTree Start Select ee Determination Method Q1 Thermal Stability Check: Does sample degrade >150°C? Start->Q1 GC Chiral GC (β-DEX) Fast, High Resolution Q1->GC No (Stable) Q2 Chromophore Check: Is UV detection viable? Q1->Q2 Yes (Degrades) HPLC Chiral HPLC (OD-H) Non-destructive, Ambient Q2->HPLC Yes (Cyanoacetate absorbs) NMR 1H-NMR with CSA Rapid structural proof Q2->NMR No / High concentration available

Fig 2. Decision matrix for selecting the optimal enantiomeric excess determination method.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methods specifically applied to glycidyl cyanoacetate following HKR.

ParameterChiral HPLC (Polysaccharide)Chiral GC ( β -DEX) 1 H-NMR (Eu(hfc) 3​ )
Typical Resolution ( Rs​ ) 1.8 – 2.5 (Baseline)> 3.0 (Excellent)N/A (Peak splitting)
Analysis Time 15 – 30 mins10 – 20 mins5 – 10 mins
Thermal Degradation Risk None (Ambient Temp) High (Injector >150°C)None (Ambient Temp)
Limit of Quantitation (LOQ) 0.1% ee0.05% ee~3.0% ee
Sample Recovery Yes (Non-destructive)No (Destructive)Yes (Requires extraction)

Verdict: While Chiral GC provides the sharpest peaks, Chiral HPLC is the superior analytical product for glycidyl cyanoacetate due to its zero-risk profile regarding thermal degradation, ensuring absolute scientific integrity of the calculated ee.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Do not proceed with ee calculation unless the system suitability criteria are met.

Protocol 1: Chiral HPLC Analysis (Recommended)
  • Sample Preparation: Dissolve 5.0 mg of the kinetically resolved glycidyl cyanoacetate in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: 25°C.

  • System Validation (Critical): Inject a 5.0 mg/mL solution of racemic glycidyl cyanoacetate. The system is validated only if two peaks of equal area (50:50 ± 0.5%) are observed with a resolution factor ( Rs​ ) > 1.5.

  • Analysis & Verification: Inject the enantioenriched sample. Calculate ee = [(Amajor​−Aminor​)/(Amajor​+Aminor​)]×100 . To prove peak integration is not skewed by baseline drift, spike the enantioenriched sample with 5% racemate; the minor peak area must increase proportionally.

Protocol 2: Chiral GC Analysis (Alternative for highly purified samples)
  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Chromatographic Conditions:

    • Column: β -DEX 120 fused silica capillary (30 m × 0.25 mm, 0.25 μ m film)[4].

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 90°C isothermal for 20 minutes.

    • Injector / Detector: 160°C (Keep as low as possible to minimize degradation) / FID at 250°C.

  • System Validation (Critical): Monitor the baseline between the solvent peak and the analyte peaks. If a broad, raised baseline ("hump") is observed, thermal Knoevenagel condensation is occurring in the injector[1]. The GC method must be aborted, and HPLC must be used.

Protocol 3: 1 H-NMR with CSA (For rapid process screening)
  • Sample Preparation: Dissolve 10.0 mg of the enantioenriched epoxide in 0.6 mL of CDCl 3​ (passed over basic alumina to remove trace acid).

  • Titration: Add Eu(hfc) 3​ in 5 mol% increments. After each addition, acquire a standard 1 H-NMR spectrum (400 MHz or higher).

  • Observation: Monitor the oxirane methylene protons (typically multiplet at δ 2.6 - 2.9 ppm). Stop titration when baseline separation of the diastereomeric complexes is achieved (usually around 15-20 mol%).

  • System Validation: Integrate the split peaks. If the total integration of the oxirane protons decreases relative to the cyanoacetate methylene protons over 30 minutes, the europium reagent is catalyzing ring-opening. Extrapolate the ee back to t=0 or switch to HPLC.

References

  • EP2217557B1 - Activated methylene reagents European P
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals N
  • Chiral Cyclodextrin Capillary GC Columns GCMS.cz
  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIIIComplexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols OpenAIRE

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxiran-2-ylmethyl 2-cyanoacetate

Comprehensive Safety & Operational Protocol for Handling Oxiran-2-ylmethyl 2-cyanoacetate (CAS: 172292-80-7) As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates like Oxiran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Protocol for Handling Oxiran-2-ylmethyl 2-cyanoacetate (CAS: 172292-80-7)

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates like Oxiran-2-ylmethyl 2-cyanoacetate (commonly known as Glycidyl cyanoacetate) requires more than just reading a standard safety sheet. It demands a mechanistic understanding of the molecule. This compound combines an electrophilic epoxide (glycidyl) group with an activated methylene/nitrile (cyanoacetate) group[1].

Because it is highly reactive—often utilized in the synthesis of advanced adhesives and cyanoacrylate monomers where epoxides are susceptible to ring-opening[1]—operational safety must account for both severe contact hazards and acute inhalation toxicity. The following guide synthesizes field-proven methodologies and structural analog data to provide a self-validating framework for your laboratory operations.

Mechanistic Hazard Profiling: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the chemical causality of the hazards. Oxiran-2-ylmethyl 2-cyanoacetate presents a dual-threat profile:

  • The Glycidyl (Epoxide) Moiety: Epoxides are potent alkylating agents. They readily react with nucleophiles in human tissue (such as proteins and DNA), making them severe skin sensitizers, corrosives, and suspected mutagens/carcinogens[2]. They can cause irreversible eye damage and severe skin burns[3].

  • The Cyanoacetate Moiety: This functional group acts as a lachrymator (tear-inducing) and is harmful if inhaled, swallowed, or absorbed through the skin[4]. Under extreme heat or combustion, it decomposes to release highly toxic nitrogen oxides and carbon monoxide.

Table 1: Hazard Summary & Mechanistic Mitigation

Hazard CategoryChemical DriverClinical ManifestationRequired Mitigation Strategy
Acute Inhalation Cyanoacetate volatilityLachrymation, respiratory tract irritation, coughing[5].Mandatory handling in a Class II Type B2 biological safety cabinet or externally exhausted fume hood.
Dermal Toxicity Epoxide alkylationSevere skin burns, toxic systemic absorption, allergic dermatitis[2].Heavy-duty chemical-resistant barrier (Butyl rubber); immediate removal of contaminated clothing.
Reactivity / Fire Exothermic polymerizationCombustible liquid; potential for runaway reaction with bases/acids[1].Store away from strong oxidizers, acids, and bases. Keep refrigerated if specified by the CoA.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for handling glycidyl esters, as epoxides can rapidly permeate thin barriers.

  • Hand Protection: Use Butyl rubber gloves (minimum 0.4 mm thickness) or double-gloved heavy-duty Nitrile (minimum 8 mil). Causality: Butyl rubber provides superior resistance to both esters and epoxides, preventing the alkylating agent from reaching the skin.

  • Eye Protection: Snug-fitting chemical splash goggles paired with a full-face shield[3]. Causality: The lachrymator properties of the cyanoacetate group will cause severe tearing, increasing the risk of accidental physical contact with the eyes.

  • Respiratory Protection: If handling outside a fume hood (not recommended), a NIOSH-approved respirator with an Organic Vapor (OV) cartridge is mandatory.

  • Body Protection: A chemically resistant Tyvek suit or a dedicated, non-permeable laboratory coat.

Operational Workflow: Safe Aliquoting & Reaction Setup

Every protocol must be a self-validating system. By incorporating checks at each step, we eliminate single points of failure.

Step 1: Environmental Verification

  • Verify the fume hood face velocity is between 80–100 feet per minute (fpm).

  • Ensure no strong bases, acids, or nucleophiles (e.g., primary amines) are present in the immediate workspace, as these can trigger an exothermic ring-opening of the epoxide[1].

Step 2: Reagent Transfer

  • Purge the reagent bottle with dry Argon or Nitrogen before and after use. Causality: Cyanoacetates are moisture-sensitive and can slowly hydrolyze.

  • Use positive displacement pipettes or glass syringes with stainless steel needles for transfer. Avoid standard air-displacement plastic pipette tips, which may degrade or cause dripping due to vapor pressure.

Step 3: Reaction Monitoring & Quenching

  • Monitor the reaction temperature rigorously. If the temperature spikes, utilize an ice-water bath immediately.

  • Quench the reaction using a mild, pH-neutral aqueous buffer. Do not use strong bases (like NaOH) to quench, as this can cause the cyanoacetate to undergo unwanted Knoevenagel condensations or polymerize the epoxide[1].

Spill Response & Decontamination Plan

In the event of a spill, immediate isolation is critical due to the lachrymatory and toxic vapor hazards[3].

Workflow N1 Spill Detected: Isolate Area N2 Ventilate Fume Hood & Evacuate (15 min) N1->N2 N3 Don Maximum PPE (Butyl Gloves, Respirator) N2->N3 N4 Apply Inert Absorbent (Sand/Vermiculite) N3->N4 N5 Transfer to Sealed Waste Container N4->N5 N6 Surface Decontamination (Mild Soap/Water) N5->N6 N7 Hazardous Waste Incineration N6->N7

Fig 1: Emergency spill response and decontamination workflow for bifunctional glycidyl esters.

Step-by-Step Spill Recovery:

  • Evacuate: Alert personnel and evacuate the immediate area to allow the HVAC/fume hood to clear the lachrymatory vapors[2].

  • Contain: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Using non-sparking tools, scoop the absorbed material into a chemically resistant, sealable hazardous waste container[4].

  • Decontaminate: Wash the spill surface thoroughly with a mild soap and water solution. Avoid using reactive chemical neutralizers that could trigger an exothermic reaction.

Disposal Logistics

Oxiran-2-ylmethyl 2-cyanoacetate must never be flushed down the drain or disposed of in standard solid waste.

  • Liquid Waste: Collect in a dedicated, clearly labeled "Halogen-Free Organic Waste - Contains Epoxides/Nitriles" container.

  • Solid Waste: Contaminated gloves, wipes, and vermiculite must be placed in a sealed hazardous waste bag.

  • Final Destruction: The only acceptable method of disposal is incineration via a licensed hazardous waste management facility equipped with an afterburner and scrubber to safely neutralize the nitrogen oxides (NOx) generated during combustion.

References

  • EP2217557B1 - Activated methylene reagents Google P
  • Ethyl Cyanoacetate, 98+% MSDS# 84598 Exposome-Explorer (IARC)[Link]

  • Glycidyl methacrylate - Safety Data Sheet University of Tennessee Space Institute (UTSI)[Link]

  • Glycidyl methacrylate, 3458E-3 Kishida Chemical Co., Ltd.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiran-2-ylmethyl 2-cyanoacetate
Reactant of Route 2
Reactant of Route 2
Oxiran-2-ylmethyl 2-cyanoacetate
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